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  • Product: 2-Amino-2-propylpentanenitrile
  • CAS: 805181-81-1

Core Science & Biosynthesis

Foundational

structural analysis and NMR spectra of 2-amino-2-propylpentanenitrile

Title: Structural Analysis and NMR Spectral Characterization of 2-Amino-2-propylpentanenitrile: A Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 2-Amino-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Analysis and NMR Spectral Characterization of 2-Amino-2-propylpentanenitrile: A Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2-Amino-2-propylpentanenitrile (CAS: 805181-81-1)[1] is an α-tertiary primary aminonitrile. Molecules containing fully substituted α-tertiary amine motifs are highly valued in medicinal chemistry due to their metabolic stability and conformational rigidity. Specifically, 2-amino-2-propylpentanenitrile serves as a critical branch-point intermediate; its hydrolysis yields 2,2-dipropylglycine, an unnatural amino acid and a direct structural analog of the widely used antiepileptic drug, valproic acid.

This whitepaper provides an in-depth analysis of the synthetic pathways to access this compound, followed by a rigorous deconstruction of its structural elucidation via 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[2]. Furthermore, we provide self-validating experimental protocols designed to ensure high-fidelity synthesis and spectral acquisition.

Synthetic Pathways: Classical vs. Modern C–H Functionalization

The construction of the quaternary α-carbon in 2-amino-2-propylpentanenitrile requires the convergence of an amine, a nitrile, and two propyl chains.

The Classical Approach (Strecker Synthesis): Historically, this aminonitrile is accessed via the Strecker multi-component condensation of 4-heptanone (dipropyl ketone) with ammonia and a cyanide source (e.g., NaCN or HCN). While highly scalable, this route relies on highly toxic cyanide salts and can suffer from thermodynamic reversibility (retro-Strecker degradation) during isolation.

The Modern Approach (α-C–H Functionalization): A state-of-the-art alternative developed by Dixon and co-workers utilizes a quinone-mediated α-C–H functionalization of the abundant primary amine, 4-heptylamine[3].

  • Mechanistic Causality: The addition of a quinone oxidant facilitates an in situ [1,5]-hydride shift, converting the α-branched primary amine into a highly reactive ketimine intermediate[3].

  • Nucleophilic Interception: This transient electrophile is immediately intercepted by trimethylsilyl cyanide (TMSCN), creating the fully substituted quaternary center in a single, high-yielding step (up to 94%)[2]. This method bypasses the need for volatile HCN and leverages safer, commercially available feedstocks[3].

Synthesis_Routes A 4-Heptanone (Classical Precursor) C Strecker Reaction (NH3, HCN/KCN) A->C Amination/Cyanation B 4-Heptylamine (Modern Precursor) D Quinone-Mediated Oxidation (Ketimine Intermediate) B->D α-C-H Oxidation F 2-Amino-2-propylpentanenitrile (Target Aminonitrile) C->F Isolation E TMSCN Addition (Nucleophilic Attack) D->E in situ E->F Cyanation G Hydrolysis (HCl / H2O) F->G Downstream H 2,2-Dipropylglycine (Valproic Acid Analog) G->H Unnatural Amino Acid

Figure 1: Classical Strecker vs. modern α-C-H functionalization routes to the target aminonitrile.

In-Depth Structural Elucidation via NMR Spectroscopy

Accurate structural validation of 2-amino-2-propylpentanenitrile requires careful interpretation of its NMR spectra. The molecule possesses a C2v​ -symmetric backbone (ignoring the amine/nitrile geometry), rendering the two propyl chains chemically and magnetically equivalent in an achiral environment.

1 H NMR Analysis (400 MHz, CDCl 3​ )

The proton spectrum is defined by three primary regions[2]. The complexity of the aliphatic region is a direct consequence of the molecule's pro-chiral geometry.

Table 1: Quantitative 1 H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality & Structural Logic

| 1.75 | br s | 2H | -NH 2​ | Broadened due to chemical exchange and the quadrupolar relaxation moment of the adjacent 14 N nucleus. | | 1.68 – 1.47 | m | 8H | α-CH 2​ & β-CH 2​ | Critical Insight: The α-methylene protons are diastereotopic due to their proximity to the pro-chiral C2 center. They couple to each other (geminal) and to the β-protons, creating a complex second-order multiplet that overlaps entirely with the β-CH 2​ signals. | | 0.99 | t ( J = 7.1 Hz) | 6H | γ-CH 3​ | Standard first-order triplet resulting from 3J coupling to the adjacent β-CH 2​ protons. |

13 C NMR Analysis (101 MHz, CDCl 3​ )

The carbon spectrum yields exactly five discrete signals, confirming the equivalence of the two propyl appendages[2].

Table 2: Quantitative 13 C NMR Spectral Data

Chemical Shift (δ, ppm) Type Assignment Causality & Shielding Effects
124.1 C (Quat) -C≡N Characteristic chemical shift for an sp-hybridized nitrile carbon.

| 53.9 | C (Quat) | C2 (α-carbon) | Highly deshielded relative to bulk alkanes due to the combined inductive electron-withdrawing effects of the -NH 2​ and -CN groups. | | 42.5 | CH 2​ | α-CH 2​ | Deshielded by the adjacent electron-deficient C2 quaternary center. | | 17.7 | CH 2​ | β-CH 2​ | Standard aliphatic methylene shift. | | 14.2 | CH 3​ | γ-CH 3​ | Standard terminal methyl shift. |

NMR_Connectivity C2 Quaternary C2 (53.9 ppm) CN Nitrile -CN (124.1 ppm) C2->CN 1-Bond NH2 Amine -NH2 (1.75 ppm) C2->NH2 1-Bond Alpha Alpha -CH2- (42.5 ppm) C2->Alpha 1-Bond Alpha->CN HMBC (3J) Beta Beta -CH2- (17.7 ppm) Alpha->Beta COSY / 1-Bond Gamma Gamma -CH3 (14.2 ppm) Beta->Gamma COSY / 1-Bond Gamma->Alpha HMBC (3J)

Figure 2: Key 1D/2D NMR structural connectivity and J-coupling relationships.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls and mechanistic safeguards.

Protocol A: Synthesis via α-C–H Functionalization

Adapted from the methodology of Dixon et al.[2]

  • Reaction Setup: In an oven-dried flask under N 2​ , dissolve 4-heptylamine (1.0 equiv) in anhydrous trifluorotoluene (PhCF 3​ ).

  • Oxidation: Add 3,5-di-tert-butyl-1,2-benzoquinone (1.0 equiv).

    • Self-Validation Check: Monitor the reaction via FT-IR. The disappearance of the primary amine N-H stretch (~3300 cm −1 ) and the appearance of a ketimine C=N stretch (~1650 cm −1 ) confirms successful in situ oxidation.

  • Cyanation: Introduce TMSCN (2.5 equiv) dropwise. Stir at room temperature until complete conversion is observed via TLC.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with EtOAc (3x). Wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification (Critical Step): Purify the crude yellow oil via column chromatography.

    • Self-Validation Check: Aminonitriles are highly susceptible to degradation on acidic silica. You must neutralize the silica gel by pre-treating the column with 1% Et 3​ N in pentane prior to loading the sample. Elute with pentane/EtOAc (80:20 v/v).

Protocol B: Quantitative 13 C NMR Acquisition for Aminonitriles
  • Sample Preparation: Dissolve ~35 mg of purified 2-amino-2-propylpentanenitrile in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS as an internal standard.

  • Parameter Optimization (The "Why"): Quaternary carbons (C2 at 53.9 ppm and -CN at 124.1 ppm) lack attached protons. Consequently, they suffer from extremely long longitudinal relaxation times ( T1​ ) and receive no Nuclear Overhauser Effect (NOE) enhancement during standard decoupling sequences.

  • Execution: Set the relaxation delay ( D1​ ) to a minimum of 3.0 to 5.0 seconds (compared to the standard 1.0 s). Increase the number of scans (NS 512).

  • Validation: Calibrate the spectrum strictly to the CDCl 3​ solvent residual peak (77.16 ppm). A valid spectrum will show the C2 and -CN peaks at an integration/intensity clearly distinguishable from the baseline noise, confirming the quaternary architecture.

References

  • Vasu, D., Fuentes de Arriba, A. L., Leitch, J. A., de Gombert, A., & Dixon, D. J. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. Chemical Science (Royal Society of Chemistry), 10, 3401-3407.[Link]

  • Chemspace Product Database. 2-amino-2-propylpentanenitrile (CSSS00000749366). [Link]

Sources

Exploratory

2-amino-2-propylpentanenitrile mechanism of action in neurological models

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-amino-2-propylpentanenitrile in Neurological Models Abstract This technical guide provides a comprehensive analysis of the potential mechanism of act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-amino-2-propylpentanenitrile in Neurological Models

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-amino-2-propylpentanenitrile in neurological models. In the absence of direct research on this specific molecule, this document synthesizes information from the broader class of α-aminonitriles to formulate a primary, evidence-based hypothesis. We posit that the neurological effects of 2-amino-2-propylpentanenitrile are predominantly driven by its metabolic decomposition to release cyanide, a potent inhibitor of cellular respiration. This guide details the downstream cellular and systemic consequences of this event, including mitochondrial dysfunction, ATP depletion, oxidative stress, and excitotoxicity. Furthermore, we outline a rigorous, multi-stage experimental framework for validating this hypothesis, providing detailed protocols for in vitro and in vivo studies. This document is intended for researchers, toxicologists, and drug development professionals seeking to understand and investigate the neurological impact of this and related α-aminonitrile compounds.

Introduction and Core Hypothesis

2-amino-2-propylpentanenitrile is an organic compound classified as an α-aminonitrile. Structurally, it features a nitrile group (-C≡N) and an amine group (-NH2) attached to the same carbon atom. While α-aminonitriles are valuable intermediates in organic synthesis, particularly for the production of α-amino acids through the Strecker reaction, their biological activity is often dominated by a significant toxicological liability.[1][2][3]

A thorough review of the scientific literature reveals a notable absence of specific studies on the neurological effects or mechanism of action of 2-amino-2-propylpentanenitrile. However, extensive research on structurally related α-aminonitriles provides a strong foundation for a primary mechanistic hypothesis. Many aminonitriles are known to be unstable under physiological conditions, undergoing decomposition that liberates free cyanide (HCN).[4] Cyanide is a well-characterized and highly potent neurotoxin.

Therefore, the central hypothesis of this guide is:

The primary mechanism of action of 2-amino-2-propylpentanenitrile in neurological models is cyanide-mediated histotoxic hypoxia, leading to catastrophic failure of cellular energy metabolism and subsequent neuronal death.

This guide will deconstruct this hypothesis, detailing the underlying biochemistry and proposing a clear experimental path to verify its validity for 2-amino-2-propylpentanenitrile.

The Central Mechanism: Cyanide-Mediated Neurotoxicity

The toxicity of many α-aminonitriles is directly linked to the in vivo liberation of cyanide.[4] This process can occur spontaneously or be facilitated by metabolic enzymes. Once released, cyanide rapidly exerts its cytotoxic effects, primarily by targeting the mitochondrial electron transport chain (ETC).

Inhibition of Cytochrome c Oxidase

The definitive molecular target of cyanide is Cytochrome c Oxidase (also known as Complex IV), the terminal enzyme of the ETC. Cyanide binds with high affinity to the ferric iron (Fe³⁺) in the heme a3 component of this enzyme, effectively halting its function. This binding event has several immediate and critical consequences:

  • Cessation of Electron Transport: The flow of electrons from Complex III to Complex IV is blocked.

  • Inhibition of Oxygen Consumption: As the terminal electron acceptor, molecular oxygen can no longer be reduced to water.

  • Collapse of the Proton Gradient: The pumping of protons across the inner mitochondrial membrane by Complex IV ceases, leading to the rapid dissipation of the proton-motive force.

  • Drastic Reduction in ATP Synthesis: Without the proton gradient to drive ATP synthase, the primary cellular energy currency, adenosine triphosphate (ATP), can no longer be produced via oxidative phosphorylation.

This rapid and severe depletion of ATP cripples the neuron, a cell type with exceptionally high energy demands to maintain ion gradients essential for neurotransmission.

Downstream Consequences of Energy Failure

The collapse of ATP production initiates a cascade of deleterious events that culminate in neuronal death.

  • Loss of Ion Homeostasis: ATP-dependent ion pumps, such as Na⁺/K⁺-ATPase, fail. This leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, causing membrane depolarization.

  • Excitotoxicity: The failure of ATP-dependent glutamate transporters (EAATs) in both neurons and astrocytes prevents the reuptake of glutamate from the synaptic cleft. The persistent membrane depolarization also triggers excessive glutamate release. This accumulation of glutamate over-activates postsynaptic receptors, particularly NMDA receptors, leading to massive Ca²⁺ influx and triggering excitotoxic cell death pathways.[5]

  • Oxidative Stress: The blockage of the ETC leads to a backup of electrons, promoting the generation of reactive oxygen species (ROS) like superoxide (O₂⁻) from Complexes I and III. This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and nucleic acids.

The following diagram illustrates this postulated primary mechanism.

G cluster_0 Extracellular Space cluster_1 Neuron cluster_2 Mitochondrion cluster_3 Synapse Compound 2-amino-2-propylpentanenitrile Metabolism Metabolic Decomposition Compound->Metabolism Enters Cell Cyanide Cyanide (HCN) Metabolism->Cyanide Releases CCO Cytochrome c Oxidase (Complex IV) Cyanide->CCO Inhibits ETC Electron Transport Chain (ETC) ATP ATP Production ETC->ATP Halts ROS Reactive Oxygen Species (ROS) ETC->ROS Increases CCO->ETC Blocks Glutamate Glutamate Release ATP->Glutamate Failure of Reuptake Pumps Apoptosis Neuronal Death / Apoptosis ATP->Apoptosis Energy Crisis ROS->Apoptosis Causes Oxidative Damage NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Ca_Influx->Apoptosis Triggers Excitotoxicity

Caption: Postulated mechanism of 2-amino-2-propylpentanenitrile neurotoxicity.

A Framework for Experimental Validation

To validate the cyanide-mediated hypothesis, a structured experimental approach is essential. This framework progresses from fundamental in vitro cytotoxicity assays to more complex mechanistic and in vivo studies.

Phase 1: In Vitro Characterization

The initial phase aims to confirm the cytotoxicity of 2-amino-2-propylpentanenitrile in a relevant neuronal cell model and directly link it to cyanide release and mitochondrial failure.

Table 1: Phase 1 Experimental Plan

Experiment Objective Methodology Key Endpoints
Cytotoxicity Assay To determine the dose-dependent toxicity of the compound.MTT or LDH assay in SH-SY5Y or primary cortical neurons.IC₅₀ (50% inhibitory concentration).
Cyanide Release Assay To quantify the release of cyanide from the compound in cell culture medium.Colorimetric assay using a cyanide-specific probe (e.g., isonicotinate/barbiturate).Cyanide concentration over time and in relation to compound dose.
Mitochondrial Respiration To measure the direct impact on mitochondrial function.Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR).Basal respiration, ATP-linked respiration, maximal respiration.
Mitochondrial Membrane Potential To assess mitochondrial integrity.Fluorescent dyes (e.g., TMRE or JC-1) with flow cytometry or microscopy.Loss of membrane potential.
Phase 2: In Vivo Acute Toxicity

This phase assesses the systemic effects of the compound in a rodent model, looking for physiological signs consistent with cyanide poisoning.

Table 2: Phase 2 Experimental Plan

Experiment Objective Methodology Key Endpoints
Acute Toxicity Study To determine the median lethal dose (LD₅₀) and observe clinical signs.Intraperitoneal (i.p.) administration to rats or mice.LD₅₀ value, observation of tremors, convulsions, respiratory distress, cherry-red blood color post-mortem.
Metabolite Analysis To confirm in vivo cyanide release.HPLC analysis of blood and urine for thiocyanate, the primary metabolite of cyanide.Elevated thiocyanate levels post-administration.
Histopathology To examine for brain lesions characteristic of hypoxic injury.H&E staining of brain sections, focusing on vulnerable regions like the hippocampus and cortex.Evidence of neuronal necrosis or apoptosis.

The following diagram outlines the proposed validation workflow.

G cluster_0 Hypothesis: Cyanide-Mediated Neurotoxicity cluster_1 Phase 1: In Vitro Validation cluster_2 Phase 2: In Vivo Confirmation cluster_3 Conclusion Hypothesis Postulated Mechanism of Action Cytotoxicity Cytotoxicity Assay (MTT / LDH) Hypothesis->Cytotoxicity Test CyanideAssay Cyanide Release Assay Cytotoxicity->CyanideAssay Correlate with MitoResp Mitochondrial Respiration (Seahorse OCR) CyanideAssay->MitoResp Confirm Impact on MitoPot Mitochondrial Potential (TMRE / JC-1) MitoResp->MitoPot Verify with AcuteTox Acute Toxicity Study (LD50, Clinical Signs) MitoPot->AcuteTox Progress to Metabolite Thiocyanate Analysis (Blood, Urine) AcuteTox->Metabolite Confirm In Vivo Release Histo Histopathology (Brain Tissue) Metabolite->Histo Assess Damage Conclusion Mechanism Validated / Refuted Histo->Conclusion

Caption: Experimental workflow for validating the proposed mechanism.

Detailed Experimental Protocols

The following protocols are provided as a foundation for initiating the investigation. As a Senior Application Scientist, I stress the importance of including appropriate controls, such as a vehicle control, a positive control (e.g., sodium cyanide), and ensuring all experiments are adequately powered.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-amino-2-propylpentanenitrile in complete cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.

Protocol 2: Measurement of Mitochondrial Respiration (Seahorse XF)
  • Cell Seeding: Seed SH-SY5Y cells on a Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Treatment: Treat cells with a sub-lethal concentration (e.g., IC₂₀) of 2-amino-2-propylpentanenitrile and a positive control (e.g., sodium cyanide) for a predetermined time (e.g., 4-6 hours).

  • Assay Preparation: Wash cells and replace the medium with Seahorse XF DMEM medium. Load the sensor cartridge with modulators of the ETC: oligomycin (ATP synthase inhibitor), FCCP (protonophore), and rotenone/antimycin A (Complex I/III inhibitors).

  • Seahorse Run: Calibrate the instrument and begin the assay. Measure the basal Oxygen Consumption Rate (OCR).

  • Sequential Injections: Sequentially inject the modulators to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data. A significant decrease in basal and maximal respiration following treatment with 2-amino-2-propylpentanenitrile, similar to the sodium cyanide control, would strongly support the inhibition of the ETC.

Protocol 3: In Vivo Acute Toxicity and Metabolite Analysis
  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Dose Administration: Administer escalating doses of 2-amino-2-propylpentanenitrile via intraperitoneal (i.p.) injection to different groups of animals (n=5 per group).

  • Clinical Observation: Continuously monitor the animals for the first 4 hours and then periodically for 48 hours. Record signs of toxicity such as tremors, ataxia, gasping, seizures, and time to death.

  • Sample Collection: At a predetermined endpoint (or at the time of euthanasia), collect blood via cardiac puncture into heparinized tubes. Place animals in metabolic cages to collect urine.

  • Thiocyanate Measurement: Deproteinize plasma samples. Analyze plasma and urine for thiocyanate concentration using a validated HPLC method or a colorimetric assay.

  • Data Analysis: Calculate the LD₅₀ using the Probit method. Compare thiocyanate levels in treated animals to those in vehicle-treated controls. A dose-dependent increase in thiocyanate would confirm the in vivo metabolism of the compound to cyanide.

Conclusion

While direct experimental data for 2-amino-2-propylpentanenitrile is currently unavailable, the principles of chemical reactivity and toxicology provide a robust framework for predicting its mechanism of action. The hypothesis that its neurological effects are mediated by the metabolic release of cyanide is both chemically plausible and testable. The proposed experimental workflow offers a clear and logical path to either confirm or refute this hypothesis, starting with fundamental in vitro assays and progressing to in vivo validation. A positive correlation between the dose of 2-amino-2-propylpentanenitrile, the concentration of released cyanide, the degree of mitochondrial inhibition, and the severity of neurotoxicity would provide conclusive evidence for the proposed mechanism. This foundational work is critical for any future research or risk assessment involving this compound.

References

  • PubChem. 2-Amino-2-methylpropionitrile. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-amino-2-methylpentanenitrile — Chemical Substance Information. [Link]

  • Crofton, K. M., & Al-Juburi, A. Z. (1988). In vivo and in vitro release of cyanide from neurotoxic aminonitriles. Toxicology and Applied Pharmacology, 96(1), 113-120. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. [Link]

  • Kavál, M., et al. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc, 2012(1), 152-172. [Link]

  • MDPI. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules. [Link]

  • Chemspace. 2-amino-2-propylpentanenitrile. [Link]

  • Chetsawang, B., et al. (2008). Acute effects of N-(2-propylpentanoyl)urea on hippocampal amino acid neurotransmitters in pilocarpine-induced seizure in rats. Neurochemistry International, 52(7), 1362-1369. [Link]

  • American Chemical Society. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. [Link]

  • Royal Society of Chemistry. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]

  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • National Center for Biotechnology Information. Excitatory Amino Acid Neurotoxicity. Madame Curie Bioscience Database. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 2-Amino-2-propylpentanenitrile Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and thermodynamic analysis of 2-amino-2-propylpentanenitrile. In the absence of extensive p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and thermodynamic analysis of 2-amino-2-propylpentanenitrile. In the absence of extensive published data for this specific molecule, this document serves as a practical guide, detailing the necessary experimental and computational methodologies to determine its thermodynamic profile. The principles and protocols described herein are foundational for process optimization, scale-up, and ensuring the safety and efficiency of chemical manufacturing.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are highly valuable synthetic intermediates, most notably for their role as direct precursors to α-amino acids, the building blocks of peptides and proteins.[1][2] The title compound, 2-amino-2-propylpentanenitrile, represents a precursor to a non-proteinogenic α,α-disubstituted amino acid. Such amino acids are of significant interest in medicinal chemistry as they can impart unique conformational constraints on peptides, leading to enhanced metabolic stability and receptor-binding affinity.

A thorough understanding of the thermodynamic properties—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—of the synthesis reaction is paramount. These parameters govern the reaction's spontaneity, equilibrium position, and heat flow. For drug development professionals, this knowledge is critical for developing safe, scalable, and economically viable manufacturing processes.

Synthesis Pathway: The Strecker Reaction

The most direct and established method for synthesizing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[3][4] This robust three-component reaction involves the condensation of a ketone or aldehyde, an amine source, and a cyanide source.[5] For the synthesis of 2-amino-2-propylpentanenitrile, the logical precursor is 4-heptanone.

The overall reaction is as follows: CH3CH2CH2C(=O)CH2CH2CH3 (4-Heptanone) + NH3 (Ammonia) + HCN (Hydrogen Cyanide) → CH3CH2CH2C(NH2)(CN)CH2CH2CH3 (2-Amino-2-propylpentanenitrile) + H2O

Reaction Mechanism

The reaction proceeds in two main stages, as illustrated in the diagram below.[4]

  • Iminium Ion Formation: 4-heptanone is first protonated (if under acidic conditions) or directly attacked by ammonia. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.

  • Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, yielding the final α-aminonitrile product.

Strecker_Mechanism cluster_reactants Reactants cluster_products Product ketone 4-Heptanone iminium Iminium Ion Intermediate ketone->iminium + NH3 - H₂O ammonia Ammonia (NH3) ammonia->iminium cyanide Cyanide (CN⁻) aminonitrile 2-Amino-2-propylpentanenitrile cyanide->aminonitrile iminium->aminonitrile + CN⁻

Caption: The Strecker synthesis mechanism for 2-amino-2-propylpentanenitrile.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a robust, self-validating procedure for the synthesis and purification of 2-amino-2-propylpentanenitrile.

Materials:

  • 4-Heptanone (Reagent Grade)

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of ammonium chloride in 50 mL of methanol. To this solution, add 11.4 g (0.1 mol) of 4-heptanone.

  • Cyanide Addition: In a separate beaker, carefully dissolve 7.15 g (0.11 mol) of potassium cyanide in 25 mL of deionized water. (Work in a well-ventilated fume hood and wear appropriate personal protective equipment).

  • Reaction: Cool the flask containing the ketone and ammonium chloride to 0 °C in an ice bath. Slowly add the aqueous KCN solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude aminonitrile.

  • Purification & Validation: Purify the crude product via vacuum distillation or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

ParameterValue
Reactant 4-Heptanone
Reagents NH₄Cl, KCN
Solvent Methanol/Water
Temperature 0 °C to Room Temp.
Reaction Time 24 hours
Purification Vacuum Distillation

Table 1: Summary of Synthesis Parameters.

Thermodynamic Analysis of the Synthesis

The thermodynamic profile provides a quantitative measure of the reaction's feasibility and energy requirements.

Experimental Determination of Reaction Enthalpy (ΔH)

Reaction calorimetry is the primary experimental technique for measuring the heat evolved or absorbed during a chemical reaction.[6][7] The enthalpy change (ΔH) can be determined by measuring the temperature change of the reaction mixture under controlled conditions.[8][9]

Calorimetry_Workflow setup 1. Assemble & Calibrate Isoperibolic Calorimeter reactants 2. Add Ketone & Amine Solution to Calorimeter setup->reactants stabilize 3. Record Baseline Temperature (T_initial) reactants->stabilize initiate 4. Inject Cyanide Solution & Start Data Logging stabilize->initiate record 5. Record Temperature vs. Time until Reaction is Complete initiate->record extrapolate 6. Plot Data & Extrapolate to find ΔT_corrected record->extrapolate calculate_q 7. Calculate Heat (q) q = mcΔT + C_calΔT extrapolate->calculate_q calculate_H 8. Calculate Molar Enthalpy (ΔH) ΔH = -q / moles calculate_q->calculate_H

Caption: Experimental workflow for determining reaction enthalpy via calorimetry.

Protocol: Isoperibolic Reaction Calorimetry

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (C_cal) by performing a reaction with a known enthalpy change (e.g., neutralization of a strong acid and base) or by electrical heating.

  • Setup: Add a known mass of the 4-heptanone and ammonium chloride solution to a calibrated calorimeter (e.g., a Dewar flask equipped with a stirrer, temperature probe, and injection port).[10]

  • Equilibration: Allow the system to reach thermal equilibrium and record the stable initial temperature (T_initial).

  • Initiation: Inject a known mass of the pre-thermostatted potassium cyanide solution to initiate the reaction.

  • Data Acquisition: Record the temperature as a function of time until it reaches a stable final value or a steady cooling curve.

  • Calculation:

    • Plot temperature vs. time and extrapolate the pre- and post-injection baselines to the time of injection to determine the corrected temperature change (ΔT_corrected), which accounts for heat loss to the surroundings.[7]

    • Calculate the total heat evolved or absorbed (q) using the formula: q = (m * c * ΔT_corrected) + (C_cal * ΔT_corrected) where m is the total mass of the final solution and c is its specific heat capacity (often approximated as that of water, 4.184 J/g·K).[6]

    • Calculate the molar enthalpy of reaction (ΔH) by dividing q by the number of moles of the limiting reactant (n), and inverting the sign (exothermic reactions have a negative ΔH).[8] ΔH = -q / n

Computational Estimation of Thermodynamic Properties

When experimental data is unavailable, computational chemistry provides a powerful tool for estimating thermodynamic properties.[11][12] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the standard enthalpy of formation (ΔH_f°), standard entropy (S°), and Gibbs free energy of formation (ΔG_f°) for each reactant and product.[13][14]

The overall thermodynamic parameters for the reaction can then be calculated as follows:

  • ΔH°_rxn = ΣΔH_f°(products) - ΣΔH_f°(reactants)

  • ΔS°_rxn = ΣS°(products) - ΣS°(reactants)

  • ΔG°_rxn = ΣΔG_f°(products) - ΣΔG_f°(reactants)

The following table provides estimated standard thermodynamic values for the reactants and products, based on literature data for analogous compounds. These values serve as a starting point for analysis and should be refined with specific experimental or computational data.

CompoundFormulaΔH_f° (kJ/mol) (Est.)S° (J/mol·K) (Est.)ΔG_f° (kJ/mol) (Est.)
4-Heptanone (l)C₇H₁₄O-315330-180
Ammonia (aq)NH₃-80111-27
Hydrogen Cyanide (aq)HCN+109129+125
2-Amino-2-propylpentanenitrile (l) C₈H₁₆N₂ -50 380 +80
Water (l)H₂O-28670-237

Table 2: Estimated Standard Thermodynamic Data (298.15 K, 1 atm). Values are illustrative estimates based on group contributions and data for similar structures and should not be considered definitive.

Gibbs Free Energy and Reaction Spontaneity

The Gibbs free energy change (ΔG) is the ultimate arbiter of a reaction's spontaneity at constant temperature and pressure. It connects enthalpy and entropy through the fundamental equation:

ΔG = ΔH - TΔS

Thermo_Relationship DeltaG ΔG Gibbs Free Energy Spontaneous Spontaneous Reaction (ΔG < 0) DeltaG->Spontaneous NonSpontaneous Non-spontaneous Reaction (ΔG > 0) DeltaG->NonSpontaneous Equilibrium Equilibrium (ΔG = 0) DeltaG->Equilibrium DeltaH ΔH Enthalpy DeltaH->DeltaG Contribution from Heat Flow DeltaS ΔS Entropy DeltaS->DeltaG Contribution from Disorder (scaled by T) Temp T Temperature Temp->DeltaG

Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

  • Enthalpy Driven (ΔH < 0): Most Strecker reactions are exothermic, releasing heat. This favorable enthalpy change contributes to making ΔG negative.

  • Entropy Contribution (ΔS): The reaction involves combining three molecules into two, suggesting a decrease in entropy (ΔS < 0). This is thermodynamically unfavorable.

  • Temperature Dependence: Because the entropy term is unfavorable, running the reaction at lower temperatures will minimize the TΔS term, making ΔG more negative and thus favoring product formation. This aligns with the experimental protocol of initiating the reaction at 0 °C.

Conclusion

This guide has outlined a comprehensive approach to the synthesis and thermodynamic characterization of 2-amino-2-propylpentanenitrile. By combining the robust and well-established Strecker synthesis with fundamental thermodynamic analysis techniques—namely reaction calorimetry and computational chemistry—researchers can gain the critical insights needed for process development. The provided protocols and conceptual frameworks serve as a starting point for any scientist or engineer tasked with developing, optimizing, or scaling up the production of novel α-aminonitrile intermediates for applications in drug discovery and beyond. The rigorous application of these principles ensures that chemical syntheses are not only successful at the bench but are also safe, efficient, and scalable.

References

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI.
  • Calorimetry - Measuring Enthalpy Changes - Chemistry Student.
  • Measuring Enthalpy Change - A Level Chemistry Revision Notes - Save My Exams.
  • Calorimetry | Enthalpy of Combustion, Heat Loss & Worked Examples.
  • The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing).
  • General Chemistry Study Guide: Enthalpy & Calorimetry | Notes - Pearson.
  • (PDF) The Calculation of Thermodynamic Properties of Molecules - ResearchGate.
  • Measure Enthalpy Changes Using Calorimetry - Philip Harris.
  • Computing Thermodynamic Quantities.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI.
  • Strecker amino acid synthesis - Wikipedia.
  • Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine - Organic Chemistry Portal.
  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely | Research Communities by Springer Nature.

Sources

Exploratory

Preliminary Cytotoxicity Screening of 2-amino-2-propylpentanenitrile

An In-Depth Technical Guide: Abstract This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-amino-2-propylpentanenitrile. As a membe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-amino-2-propylpentanenitrile. As a member of the aminonitrile class, this molecule presents a toxicological profile that warrants careful evaluation, primarily due to the potential for metabolic liberation of cyanide.[1][2][3] This document outlines a tiered, multi-parametric strategy designed for researchers, scientists, and drug development professionals. The approach integrates three distinct, well-established assays to move beyond a simple live/dead assessment to a more nuanced understanding of the compound's cytotoxic potential. We detail the scientific rationale, step-by-step protocols, data interpretation, and potential mechanisms of action, providing a robust, self-validating system for the initial hazard identification of this and similar chemical entities.

Introduction to 2-amino-2-propylpentanenitrile and its Toxicological Context

The primary hazard associated with many nitriles is their potential to be metabolized by cellular enzymes, such as the cytochrome P450 system, leading to the release of free cyanide ions (CN⁻).[2][4] Cyanide is a potent and rapid-acting cytotoxin that primarily targets the mitochondrial electron transport chain, inhibiting cytochrome c oxidase (Complex IV). This disruption of aerobic respiration leads to a catastrophic decline in ATP production, triggering subsequent cell death pathways. Studies on various aminonitriles have confirmed their capacity to release cyanide in vivo and in vitro, making this a critical hypothesis to consider during preliminary screening.[1][2][3]

Therefore, the objective of this guide is to establish a rigorous, efficient, and mechanistically informative in vitro screening workflow to:

  • Quantify the dose-dependent cytotoxicity of 2-amino-2-propylpentanenitrile.

  • Identify the primary mode of cell death (necrosis vs. apoptosis).

  • Generate a preliminary toxicological profile to inform further development or de-selection of the compound.

Guiding Principles & A Multi-Parametric Screening Strategy

Our proposed strategy is a tiered approach that first establishes general toxicity and then investigates the mechanism.

  • Tier 1: Foundational Viability Assessment. We will use two distinct, high-throughput assays to quantify cytotoxicity from different biological standpoints:

    • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[7][8]

    • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, indicating a loss of plasma membrane integrity.[9]

  • Tier 2: Mechanistic Elucidation. Based on the results from Tier 1, we will investigate the mode of cell death:

    • Annexin V/Propidium Iodide (PI) Assay: A flow cytometry-based method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells, providing a clear picture of the cell death pathway.[10][11]

This multi-parametric approach ensures the trustworthiness of the results; for instance, a compound that reduces metabolic activity (MTT) and causes membrane damage (LDH) is unequivocally cytotoxic. The Annexin V/PI assay then provides the critical "how," which is essential for further mechanistic studies.

Tier 1: Foundational Cytotoxicity Assessment

For this screening, a well-characterized and readily available cell line, such as human embryonic kidney cells (HEK293) or mouse fibroblasts (L929), should be used.[12][13] It is crucial to include both a vehicle control (e.g., DMSO, if used to dissolve the compound) and a positive control (a known cytotoxic agent like staurosporine) in all experiments.

Assay Principle: Metabolic Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] The core principle is the enzymatic reduction of the yellow, water-soluble MTT into purple, insoluble formazan crystals. In viable cells, this conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Detailed Protocol: MTT Assay

This protocol is adapted from established methodologies.[8][12][14]

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density and viability. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-amino-2-propylpentanenitrile in a suitable solvent (e.g., DMSO, sterile PBS). Perform serial dilutions in complete culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only control wells and untreated control wells.

  • Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Assay Principle: Membrane Integrity (LDH Assay)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[9] The LDH assay quantifies this extracellular LDH by a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically. The amount of formazan is directly proportional to the amount of LDH released.[9]

Detailed Protocol: LDH Cytotoxicity Assay

This protocol is based on commercially available kits and established procedures.[9]

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate with the test compound exactly as described in steps 1-4 of the MTT assay protocol. It is critical to prepare a parallel plate for this assay.

  • Establish Controls: In separate wells, prepare:

    • Spontaneous LDH Release Control: Untreated cells.

    • Maximum LDH Release Control: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the end of incubation. This represents 100% cytotoxicity.

    • Background Control: Medium only.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase). Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. The 680 nm reading accounts for background absorbance from the plate and is subtracted from the 490 nm reading.[9]

Tier 2: Mechanistic Investigation: Mode of Cell Death

Rationale for Apoptosis vs. Necrosis Assessment

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) provides critical mechanistic insight. Apoptosis is an active, energy-dependent process that is often targeted by specific signaling pathways, whereas necrosis is typically the result of acute cellular injury and membrane rupture. A compound that induces apoptosis may have a more specific, target-based mechanism of action, which is often desirable in drug development.

Assay Principle: Annexin V / Propidium Iodide (PI) Staining

This dual-staining method leverages two key events in the cell death process.[15]

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late-stage apoptotic cells.

By using both stains, we can distinguish four populations via flow cytometry:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (less common, often represents mechanically damaged cells).

Detailed Protocol: Annexin V/PI Flow Cytometry Assay

This protocol is adapted from standard methodologies.[10][11]

  • Cell Culture and Treatment: Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency. Treat cells with 2-3 key concentrations of 2-amino-2-propylpentanenitrile (e.g., the calculated IC25, IC50, and IC75 from the MTT assay) for the desired time (e.g., 24 hours). Include untreated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA). Combine these adherent cells with the supernatant from the previous step.

  • Cell Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).[11] The calcium is essential for Annexin V binding to PS.

  • Staining: Add 5 µL of fluorophore-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer promptly (ideally within 1 hour). Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and gates correctly.

Data Analysis and Interpretation

Calculating IC50 Values

For the MTT and LDH assays, the data should first be normalized.

For MTT (Viability):

  • % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

For LDH (Cytotoxicity):

  • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

Plot the % Viability or % Cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response.[14]

Data Presentation

Summarize quantitative data in clear, structured tables for easy comparison.

Table 1: Example IC50 Values for 2-amino-2-propylpentanenitrile (24h Exposure)

Assay Type Endpoint Measured IC50 (µM) 95% Confidence Interval
MTT Metabolic Activity 75.3 68.1 - 83.2

| LDH | Membrane Integrity | 152.1 | 135.5 - 170.9 |

Table 2: Example Flow Cytometry Results (24h Exposure at IC50 Concentration)

Treatment % Viable (AV-/PI-) % Early Apoptotic (AV+/PI-) % Late Apoptotic/Necrotic (AV+/PI+)
Vehicle Control 94.1% 2.5% 3.4%
Compound (75 µM) 48.2% 35.8% 16.0%

| Staurosporine (1 µM) | 15.7% | 60.3% | 24.0% |

Integrated Interpretation

The power of this approach lies in synthesizing the data:

  • Scenario 1: Potent MTT effect, weaker LDH effect, high Annexin V+/PI- population. If the IC50 from the MTT assay is significantly lower than the LDH assay, and flow cytometry shows a large population of early apoptotic cells, this strongly suggests an apoptotic mechanism. The compound is likely inhibiting a key metabolic process (consistent with cyanide poisoning), which triggers programmed cell death before widespread membrane rupture occurs.

  • Scenario 2: Similar MTT and LDH IC50 values, high Annexin V+/PI+ population. This profile suggests a more rapid and aggressive cytotoxicity, potentially involving necrosis or very rapid late-stage apoptosis where membrane integrity is lost concurrently with metabolic failure.

  • Scenario 3: No significant effect. If high concentrations of the compound fail to produce a significant response in any assay, it can be considered non-cytotoxic under these in vitro conditions.

Visualizing Workflows and Pathways

Diagram: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Foundational Screening (96-well) cluster_tier2 Phase 3: Mechanistic Analysis (6-well) cluster_analysis Phase 4: Data Integration start Seed Cells in 96-well & 6-well plates treat Treat with Compound (Dose-Response & Key Conc.) start->treat incubate Incubate (e.g., 24h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh flow Annexin V / PI Assay (Mode of Death) incubate->flow calc Calculate IC50 Values mtt->calc ldh->calc analyze Analyze Flow Data flow->analyze report Generate Preliminary Toxicology Profile calc->report analyze->report

Caption: A tiered workflow for preliminary cytotoxicity screening.

Diagram: Potential Mechanism of Action

G cluster_mito Mitochondrion compound 2-amino-2-propylpentanenitrile p450 Metabolism (e.g., Cytochrome P450) compound->p450 Enters Cell cyanide Cyanide (CN⁻) Released p450->cyanide cox Cytochrome C Oxidase (Complex IV) cyanide->cox Inhibition etc Electron Transport Chain atp ATP Production cox->atp O₂ → H₂O bax Bax/Bak Activation atp->bax Decrease leads to cyto_c Cytochrome C Release bax->cyto_c Induces caspase Caspase Activation cyto_c->caspase Activates apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical pathway of nitrile-induced apoptosis.

Conclusion and Future Directions

This guide presents a robust, multi-parametric strategy for the preliminary cytotoxicity screening of 2-amino-2-propylpentanenitrile. By integrating assays for metabolic activity (MTT), membrane integrity (LDH), and mode of cell death (Annexin V/PI), this workflow provides a comprehensive initial assessment of the compound's toxicological profile. The data generated can reliably quantify dose-dependent toxicity and offer critical insights into the potential mechanism of action, likely driven by the metabolic release of cyanide.

Based on these preliminary findings, future directions could include:

  • Screening against a broader panel of cell lines, including those from different tissues (e.g., liver, neuronal) to assess tissue-specific toxicity.

  • Directly measuring the inhibition of mitochondrial respiration using techniques like the Seahorse XF Analyzer.

  • Quantifying intracellular cyanide levels to confirm the hypothesized mechanism.

  • Investigating the activation of specific caspase pathways (e.g., Caspase-3, -9) to further confirm apoptosis.

This structured approach ensures that decisions made during early-stage research and development are based on sound, mechanistically-informed toxicological data.

References

  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • AMSBIO. (n.d.). Human Lactate Dehydrogenase (LDH) Elisa kit. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Abbexa. (n.d.). Lactate Dehydrogenase (LDH) Assay Kit. [Link]

  • OECD. (2025). Test No. 491: Short Time Exposure In Vitro Test Method. [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • Willhite, C. C. (1981). In vivo and in vitro release of cyanide from neurotoxic aminonitriles. PubMed. [Link]

  • DeMaster, E. G., & Nagasawa, H. T. (1978). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. PubMed. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

  • Test Labs. (2025). Cytotoxicity Testing: Everything You Need to Know. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Lacy, T. L. (1991). Comparative toxicities of aminonitriles. ScholarWorks @ UTRGV. [Link]

Sources

Foundational

Identifying Natural and Synthetic Precursors to 2-Amino-2-propylpentanenitrile: A Comprehensive Technical Guide

Executive Summary 2-Amino-2-propylpentanenitrile (CAS: 805181-81-1)[1] is a highly specialized α-aminonitrile. It serves as the critical synthetic intermediate for 2-amino-2-propylpentanoic acid (commonly known as diprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-propylpentanenitrile (CAS: 805181-81-1)[1] is a highly specialized α-aminonitrile. It serves as the critical synthetic intermediate for 2-amino-2-propylpentanoic acid (commonly known as dipropylglycine or Dpg)[2], a sterically hindered unnatural amino acid. Dpg is widely utilized in advanced peptide synthesis to enforce rigid secondary structures, such as 310​ -helices, and to confer resistance against proteolytic degradation in novel therapeutics[2]. Furthermore, its structural backbone is directly analogous to the widely used anticonvulsant (2-propylpentanoic acid)[3]. This guide delineates the natural and synthetic precursors required to assemble this molecule, alongside a self-validating synthetic methodology.

Chemical Ontology & Mechanistic Causality

The molecular architecture of 2-amino-2-propylpentanenitrile consists of a central α-carbon bonded to an amino group, a nitrile group, and two identical propyl chains.

The Causality of Symmetry: The presence of two identical propyl groups renders the α-carbon achiral. This symmetry is a profound synthetic advantage. In typical unnatural amino acid synthesis, the generation of a new stereocenter necessitates expensive chiral auxiliaries or tedious downstream enantiomeric resolution. By utilizing a symmetric ketone precursor, the synthesis of 2-amino-2-propylpentanenitrile bypasses these bottlenecks entirely, ensuring near-quantitative conversion to a single, achiral product.

Precursor Identification

To construct 2-amino-2-propylpentanenitrile, the molecule is retro-synthetically cleaved into three functional precursor pools: the carbon backbone, the nitrogen source, and the nitrile source.

Natural and Synthetic Sources of the Carbon Backbone (4-Heptanone)

The entire 7-carbon aliphatic framework is derived from 4-heptanone (dipropyl ketone).

  • Natural Occurrence: While 4-heptanone is synthesized industrially via the oxidation of 4-heptanol, it is a naturally occurring volatile organic compound. It has been identified in the metabolomes of various natural sources, including baked potatoes, cabbage, coffee, papaya, and roasted peanuts, where it contributes to sweet and fruity organoleptic profiles ([4]; [5]).

  • Synthetic Utility: As a symmetric aliphatic ketone, 4-heptanone is highly stable and exhibits predictable electrophilicity at the carbonyl carbon, making it an ideal substrate for nucleophilic addition.

The Nitrogen and Nitrile Precursors
  • Ammonium Chloride ( NH4​Cl ): Acts as the synthetic ammonia equivalent.

  • Sodium Cyanide ( NaCN ): Provides the nucleophilic cyanide ion necessary for carbon-carbon bond formation.

The Strecker Synthesis Pathway

The assembly of 2-amino-2-propylpentanenitrile is achieved via the Zelinsky-Stadnikoff modification of the classic Strecker synthesis.

Causality of Reagent Selection: Using NH4​Cl and NaCN instead of anhydrous ammonia and hydrogen cyanide gas is a deliberate, field-proven choice. In aqueous/alcoholic media, these salts exist in equilibrium, generating NH3​ and HCN in situ. This not only drastically improves the safety profile of the reaction but also provides a buffered environment that prevents the premature hydrolysis of the delicate imine intermediate.

Strecker A 4-Heptanone (Dipropyl Ketone) C Hemiaminal Intermediate A->C Nucleophilic Addition B Ammonia (NH3) B->C D Ketimine Intermediate C->D Dehydration (-H2O) F 2-Amino-2-propylpentanenitrile (Target) D->F Cyanide Attack E Cyanide Source (e.g., NaCN) E->F

Mechanistic pathway of the Strecker synthesis for 2-amino-2-propylpentanenitrile.

Quantitative Data: Precursor Properties

The following table summarizes the physicochemical properties and roles of the precursors utilized in this synthesis.

CompoundSynthetic RoleNatural SourcesMolar Mass ( g/mol )Boiling/Melting Point
4-Heptanone Primary Carbon BackboneCoffee, papaya, peanuts114.19145 °C (BP)
Ammonium Chloride Amine Nitrogen SourceVolcanic fumaroles (rare)53.49338 °C (Sublimes)
Sodium Cyanide Nitrile Carbon SourceN/A (Synthetic)49.01563 °C (MP)
2-Amino-2-propylpentanenitrile Target ProductN/A (Synthetic)140.23N/A (Isolated as oil)

Self-Validating Experimental Protocol

The following step-by-step methodology describes the one-pot synthesis of 2-amino-2-propylpentanenitrile. This protocol is designed as a self-validating system, incorporating critical quality control (QC) checkpoints to ensure mechanistic fidelity and high yield (typically ~94% as reported in literature) ().

Phase 1: Reaction Assembly
  • Solvent Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of Methanol and Water (1:1 v/v).

  • Reagent Solubilization: Dissolve 1.5 equivalents of Ammonium Chloride ( NH4​Cl ) and 1.2 equivalents of Sodium Cyanide ( NaCN ) into the solvent. Causality: The slight excess of NH4​Cl ensures complete conversion of the ketone to the ketimine, preventing unreacted ketone from undergoing competing cyanohydrin formation. (Caution: NaCN is highly toxic; perform strictly in a fume hood).

  • Substrate Addition: Dropwise, add 1.0 equivalent of 4-heptanone to the stirring mixture at room temperature.

  • Incubation: Seal the flask and stir vigorously for 24 hours to drive the equilibrium toward the aminonitrile.

Phase 2: Isolation and Purification
  • Quenching: Dilute the reaction mixture with distilled water to halt the equilibrium and precipitate the organic phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The aminonitrile partitions selectively into the organic layer.

  • Washing: Wash the combined organic layers with 1M NaOH (to neutralize any residual HCN) followed by brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield a crude yellow oil.

  • Chromatography: Purify the crude residue via silica gel column chromatography (using a Pentane/EtOAc gradient pre-treated with Triethylamine) to isolate the pure product.

Phase 3: System Validation & Quality Control

To validate the success of the protocol, the isolated yellow oil must be subjected to spectroscopic analysis. The system is considered validated if the following markers are observed:

  • FT-IR (thin film): Appearance of a sharp peak at ~2221 cm⁻¹ (confirming the successful incorporation of the C≡N stretch) and ~3376 cm⁻¹ (confirming the primary N−H stretch). The absence of a strong peak at ~1710 cm⁻¹ validates the complete consumption of the 4-heptanone carbonyl.

  • 1H NMR (400 MHz, CDCl3): The spectrum must show the symmetry of the two propyl groups, typically presenting as a multiplet for the aliphatic CH2​ protons and a distinct triplet for the terminal methyl groups (~0.9 ppm).

Conclusion

The synthesis of 2-amino-2-propylpentanenitrile represents a highly efficient intersection of natural precursor utilization and robust synthetic methodology. By leveraging the inherent symmetry of naturally occurring 4-heptanone, researchers can rapidly access the dipropylglycine backbone without the encumbrance of chiral resolution, streamlining the development of sterically hindered peptide therapeutics and novel neuroactive agents.

References

  • The Royal Society of Chemistry. "Supplementary Materials for α-C–H Functionalization of primary amines". Source: rsc.org. URL: [Link]

  • NP-MRD. "Showing NP-Card for 4-Heptanone (NP0000303)". Source: np-mrd.org. URL: [Link]

  • Google Patents. "US10213511B2 - Thermoreversible compositions for administration of therapeutic agents". Source: google.com.
  • ResearchGate. "Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides". Source: researchgate.net. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Dissolution and In Vitro Delivery of 2-Amino-2-propylpentanenitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Methodology & Physicochemical Guide Introduction & Physicochemical Causality 2-Amino-2-propylpentanenitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Methodology & Physicochemical Guide

Introduction & Physicochemical Causality

2-Amino-2-propylpentanenitrile (CAS: 805181-81-1) is a structurally unique, small-molecule alpha-aminonitrile. Sharing the highly lipophilic dipropyl backbone of valproic acid (VPA), this compound is frequently utilized in drug discovery as a synthetic building block or evaluated as a putative epigenetic modulator and Histone Deacetylase (HDAC) inhibitor analog[1].

To successfully apply this compound in in vitro cell culture assays, researchers must first understand the causality between its molecular structure and its solvation thermodynamics.

The pKa Shift: In standard aliphatic amines, the amino group typically exhibits a pKa of ~9 to 10. However, in 2-amino-2-propylpentanenitrile, the adjacent cyano group (–C≡N) is powerfully electron-withdrawing. This inductive effect dramatically depresses the pKa of the alpha-amino group to approximately 5.3[2].

The Solvation Consequence: Because the pKa (~5.3) is significantly lower than the physiological pH of standard cell culture media (pH 7.4), the compound exists almost entirely in its un-ionized, free base form when introduced to biological buffers. Without a localized charge to facilitate hydrogen bonding with water, the lipophilicity of the dipropyl backbone dominates, rendering the molecule highly insoluble in aqueous media. Direct addition to culture media will inevitably result in thermodynamic rejection and micro-precipitation. Therefore, an intermediate organic vehicle—specifically Dimethyl Sulfoxide (DMSO)—is strictly required to disrupt the crystal lattice and solvate the free base.

Mechanism cluster_extracellular Extracellular Media (pH 7.4) cluster_intracellular Intracellular Space FreeBase Free Base (Un-ionized) Dominant Species Membrane Lipid Bilayer (High Permeability) FreeBase->Membrane Diffusion Protonated Protonated Amine Minor Species Protonated->FreeBase pKa ~5.3 Target Putative Target (e.g., HDAC) Membrane->Target Partitioning Effect Chromatin Remodeling Target->Effect Inhibition

Fig 1. Physicochemical partitioning and putative intracellular targeting of the free base.

Solvent Selection & Cytotoxicity Management

While DMSO is the gold standard for solvating lipophilic small molecules, it is not biologically inert. DMSO acts as an amphipathic solvent that intercalates into the plasma membrane, increasing cell permeability and altering phospholipid physical properties[3].

Empirical data dictates that DMSO concentrations exceeding 0.5% (v/v) induce significant cytotoxicity, reversible cell cycle arrest, and aberrant cytokine production across various mammalian cell lines[3][4]. To ensure that any observed phenotypic changes are strictly attributed to 2-amino-2-propylpentanenitrile and not solvent-induced artifacts, the final concentration of DMSO in the culture media must be rigorously capped at ≤ 0.1% (v/v) .

Quantitative Data: Physicochemical & Dilution Parameters

Table 1: Physicochemical Properties of 2-Amino-2-propylpentanenitrile

ParameterValueImplication for Cell Culture
Molecular Formula C₈H₁₆N₂Small molecule, easily diffuses across lipid bilayers.
Molecular Weight 140.23 g/mol Requires 14.02 mg per 1 mL of DMSO for a 100 mM stock.
Estimated pKa (Amine) ~5.3Exists as an un-ionized free base at pH 7.4; requires DMSO.
Aqueous Solubility Poor (< 1 mM)Prone to precipitation if spiked directly into aqueous media.

Table 2: Dilution Matrix for Target In Vitro Concentrations (Targeting 0.1% Final DMSO)

Desired Final Concentration in MediaRequired Master Stock Concentration (in 100% DMSO)Dilution FactorVolume of Stock per 10 mL Media
10 µM 10 mM1:100010 µL
25 µM 25 mM1:100010 µL
50 µM 50 mM1:100010 µL
100 µM 100 mM1:100010 µL

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating workflows. Each critical step contains an observable quality control (QC) checkpoint to guarantee the scientific integrity of the assay.

Workflow Powder 2-Amino-2-propylpentanenitrile (Solid Powder) DMSO Reconstitute in 100% DMSO (Vortex & Sonicate) Powder->DMSO Stock 50 mM Master Stock (Store at -20°C) DMSO->Stock Dilution Intermediate Dilution (in DMSO) Stock->Dilution Media Spike into Culture Media (Final DMSO ≤ 0.1%) Dilution->Media Cells Apply to in vitro Cell Culture Media->Cells

Fig 2. Step-by-step workflow for the dissolution and in vitro application of the aminonitrile.

Protocol A: Preparation of 50 mM Master Stock Solution

Objective: Solvate the free base completely while preventing nitrile hydrolysis.

  • Equilibration: Allow the vial of lyophilized 2-amino-2-propylpentanenitrile to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the nitrile group.

  • Weighing: Accurately weigh 7.01 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of sterile, cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If necessary, place in a water bath sonicator at room temperature for 2–3 minutes.

  • QC Checkpoint (Self-Validation): Hold the tube against a strong light source. The solution must be completely optically clear. Any opalescence indicates incomplete solvation; continue sonication if observed.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Media Spiking (The "Drop-Wise" Technique)

Objective: Introduce the lipophilic stock into aqueous media without triggering localized supersaturation and micro-precipitation.

  • Pre-warming: Pre-warm the target cell culture media (e.g., DMEM or RPMI-1640 supplemented with FBS) to 37°C. Causality: Warmer temperatures increase the kinetic energy of the solvent, drastically reducing the thermodynamic shock of the DMSO-to-water transition.

  • Dynamic Spiking: Place the tube of pre-warmed media on a vortex mixer set to a low, continuous speed.

  • Drop-wise Addition: Using a micropipette, add the required volume of the DMSO Master Stock (e.g., 10 µL per 10 mL of media) drop-wise directly into the center of the vortexing liquid. Do not let the DMSO touch the plastic walls of the tube before mixing.

  • QC Checkpoint (Self-Validation): Transfer 100 µL of the spiked media to a glass slide and observe under a phase-contrast microscope at 20x magnification. The absence of highly refractive, needle-like micro-crystals confirms successful integration.

  • Application: Apply the spiked media to the cell culture within 30 minutes of preparation. Always include a "Vehicle Control" well treated with an equivalent volume of pure DMSO (e.g., 0.1%) to isolate the compound's specific biological effects.

Protocol C: Alternative Acid-Base Salt Formation (For DMSO-Sensitive Assays)

Objective: For primary cells highly sensitive to DMSO, the compound can be converted to a water-soluble hydrochloride salt.

  • Stoichiometric Protonation: Suspend 14.02 mg (0.1 mmol) of the compound in 900 µL of ice-cold, sterile deionized water.

  • Titration: Slowly add exactly 100 µL of 1.0 M HCl (0.1 mmol) while stirring constantly on ice.

  • Causality & Caution: The equimolar addition of HCl protonates the alpha-amine, forming 2-amino-2-propylpentanenitrile hydrochloride, which possesses a localized charge and is highly water-soluble. Strict temperature control (ice bath) is mandatory; excess heat or excess acid will catalyze the hydrolysis of the nitrile group into a carboxylic acid or amide.

  • Sterilization: Filter the resulting 100 mM aqueous stock through a 0.22 µm PES syringe filter before direct dilution into culture media.

References

  • Synthesis of tetrazoles as amino acid analogs Digital Repository, Michigan State University. URL:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells The EMBO Journal / PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for 2-Amino-2-propylpentanenitrile

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The catalytic hydrogenation of α -amino nitriles is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The catalytic hydrogenation of α -amino nitriles is a critical transformation in the synthesis of 1,2-diamines, which serve as vital building blocks for active pharmaceutical ingredients (APIs) and chiral ligands. 2-Amino-2-propylpentanenitrile (CAS: 805181-81-1) presents a unique synthetic challenge: the nitrile group is situated on a sterically hindered quaternary α -carbon (flanked by two propyl chains and an amino group).

This application note provides field-proven methodologies for the catalytic reduction of 2-amino-2-propylpentanenitrile to 2-propylpentane-1,2-diamine . By detailing the mechanistic causality behind catalyst selection, additive use, and reaction engineering, this guide ensures that researchers can achieve high-fidelity, self-validating protocols for both scalable industrial production and high-purity laboratory synthesis.

Mechanistic Insights & Reaction Engineering (E-E-A-T)

The Challenge of α -Amino Nitriles

The reduction of nitriles to primary amines does not occur in a single step; it proceeds via a highly reactive aldimine intermediate [1]. In the case of 2-amino-2-propylpentanenitrile, the extreme steric bulk of the dipropyl-substituted quaternary carbon slows the rate of aldimine reduction. This prolonged aldimine lifetime increases the probability of a detrimental side reaction: the newly formed primary amine can act as a nucleophile, attacking the aldimine to form a secondary amine (dimerization) and releasing ammonia[2].

Furthermore, α -amino nitriles are synthesized via the Strecker reaction and are susceptible to retro-Strecker decomposition (reverting to the imine and toxic hydrogen cyanide) if the reaction stalls or is subjected to high temperatures without adequate hydrogen pressure[3].

Causality-Driven Solutions

To engineer a successful protocol, we must manipulate the reaction kinetics and thermodynamics:

  • Le Chatelier’s Principle via Ammonia: For industrial scale-up using Raney Nickel, introducing excess anhydrous ammonia shifts the equilibrium of the imine condensation backward, effectively suppressing secondary amine formation[4].

  • In Situ Electrophilic Trapping: For laboratory-scale synthesis using Palladium on Carbon (Pd/C), ammonia is less effective and can sometimes inhibit the catalyst. Instead, adding Di-tert-butyl dicarbonate ( Boc2​O ) traps the primary amine immediately upon formation. The resulting carbamate is non-nucleophilic, completely preventing aldimine attack.

Mechanism A 2-Amino-2-propylpentanenitrile (Sterically Hindered) B Aldimine Intermediate A->B H2 / Catalyst C 2-Propylpentane-1,2-diamine (Desired Primary Amine) B->C H2 / Catalyst D Secondary Amine (Undesired Byproduct) B->D Nucleophilic Attack by Primary Amine C->D Attacks Aldimine I1 Excess NH3 or Boc2O (Traps Intermediate/Product) I1->B Suppresses Side Reaction

Reaction pathway showing aldimine intermediate and suppression of secondary amine byproducts.

Experimental Protocols

Protocol A: Raney Nickel-Catalyzed Hydrogenation (Scale-Up / Unprotected Diamine)

This protocol is the industry standard for generating the free 1,2-diamine. Raney Nickel is highly robust against the basicity of the starting aliphatic amine[2].

Reagents:

  • 2-Amino-2-propylpentanenitrile: 1.0 equivalent (e.g., 100 mmol, 14.0 g)

  • Raney Nickel (W-4 or W-2 grade, aqueous slurry): 15-20% w/w relative to substrate.

  • 7M Ammonia in Methanol ( NH3​ /MeOH): 5.0 - 10.0 equivalents of NH3​ .

  • Hydrogen gas ( H2​ ): 500 - 800 psi (35 - 55 bar).

Step-by-Step Methodology:

  • Catalyst Washing: Wash the aqueous Raney Nickel slurry (approx. 2.5 g) three times with absolute methanol to remove water. Causality: Excess water can lead to hydrolysis of the aldimine intermediate into an aldehyde, which then reduces to an alcohol, reducing overall yield[4].

  • Reactor Charging: Transfer the washed catalyst into a high-pressure Parr autoclave. Add a solution of 2-amino-2-propylpentanenitrile (14.0 g) dissolved in 100 mL of 7M NH3​ /MeOH.

  • Purging: Seal the autoclave. Purge the headspace three times with Nitrogen ( N2​ ) at 100 psi, followed by three purges with H2​ at 100 psi to ensure a completely inert, oxygen-free atmosphere.

  • Hydrogenation: Pressurize the reactor to 600 psi with H2​ . Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800-1000 rpm). Note: The steric hindrance of the quaternary center necessitates elevated temperature and pressure.

  • Monitoring (Self-Validation): Monitor the pressure drop in the hydrogen reservoir. The reaction is complete when H2​ uptake ceases (typically 12-18 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the H2​ gas. Purge with N2​ . Filter the mixture through a pad of Celite under a blanket of Nitrogen. (Safety Warning: Dry Raney Nickel is highly pyrophoric; keep the filter cake wet at all times).

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding 2-propylpentane-1,2-diamine as a viscous oil.

Protocol B: Pd/C Catalyzed Hydrogenation with In Situ Boc-Protection (Lab-Scale)

This protocol is ideal for medicinal chemists requiring a mono-protected diamine for subsequent orthogonal peptide coupling or functionalization.

Reagents:

  • 2-Amino-2-propylpentanenitrile: 1.0 equivalent (10 mmol, 1.40 g)

  • Di-tert-butyl dicarbonate ( Boc2​O ): 1.2 equivalents (12 mmol, 2.62 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 10% w/w (140 mg)

  • Methanol (Anhydrous): 30 mL

  • Hydrogen gas ( H2​ ): 50 - 80 psi.

Step-by-Step Methodology:

Workflow Step1 1. Substrate Preparation Dissolve Nitrile + Boc2O in MeOH Step2 2. Catalyst Addition Add 10% Pd/C under N2 Step1->Step2 Step3 3. Hydrogenation Purge with H2, React at 50 psi / 40°C Step2->Step3 Step4 4. Filtration Filter through Celite pad Step3->Step4 Step5 5. Concentration & Isolation Evaporate solvent, crystallize product Step4->Step5

Step-by-step workflow for the Pd/C-catalyzed hydrogenation with in situ Boc-protection.

  • Solution Preparation: In a thick-walled glass hydrogenation vessel, dissolve 2-amino-2-propylpentanenitrile and Boc2​O in anhydrous methanol.

  • Catalyst Addition: Flush the vessel with N2​ . Carefully add the 10% Pd/C. Causality: Using wet Pd/C mitigates the risk of igniting methanol vapors during addition.

  • Hydrogenation: Attach the vessel to a Parr shaker. Purge with H2​ three times, then pressurize to 60 psi. Heat the vessel slightly to 40 °C. Shake vigorously for 24 hours.

  • Monitoring: Monitor via TLC (Ninhydrin stain) or LC-MS. The disappearance of the nitrile peak and the appearance of the Boc-protected mass ( [M+H]+=245.2 ) indicates completion.

  • Workup & Isolation: Vent the H2​ and purge with N2​ . Filter the catalyst through a Celite pad, washing thoroughly with methanol. Concentrate the filtrate in vacuo. The crude product, tert-butyl (2-amino-2-propylpentyl)carbamate, can be purified via flash column chromatography or direct crystallization from hexanes.

Quantitative Data & Protocol Comparison

To assist in selecting the appropriate methodology for your specific project phase, the following table summarizes the quantitative metrics and operational parameters of both protocols.

ParameterProtocol A: Raney Nickel / NH3​ Protocol B: Pd/C / Boc2​O
Primary Product 2-Propylpentane-1,2-diamine (Free Base)tert-Butyl (2-amino-2-propylpentyl)carbamate
Typical Yield 85 - 92%78 - 86%
Product Purity (HPLC) > 95% (Crude)> 98% (After Chromatography)
Catalyst Loading 15 - 20% w/w10% w/w
Pressure Requirement High (500 - 800 psi)Low/Medium (50 - 80 psi)
Temperature 60 °C40 °C
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
Primary Byproducts Trace secondary amines (< 3%)Unreacted Boc2​O , trace unreacted nitrile

References

  • Wikipedia. "Nitrile reduction". Wikimedia Foundation. URL: [Link]

  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids". Master Organic Chemistry. URL:[Link]

  • Google Patents. "US4248799A - Hydrogenation of nitriles in ammonia and water". United States Patent and Trademark Office.
  • Google Patents. "US7214829B2 - Method for the production of primary amines by hydrogenating nitriles". United States Patent and Trademark Office.

Sources

Method

Advanced Liquid-Liquid Extraction (LLE) Protocols for 2-Amino-2-propylpentanenitrile: Mechanistic Insights and Workflow Optimization

Introduction & Context 2-Amino-2-propylpentanenitrile is a sterically hindered, α,α-disubstituted aminonitrile. It serves as a critical synthetic intermediate in the preparation of dipropylglycine (Dpg)—a highly lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

2-Amino-2-propylpentanenitrile is a sterically hindered, α,α-disubstituted aminonitrile. It serves as a critical synthetic intermediate in the preparation of dipropylglycine (Dpg)—a highly lipophilic, achiral amino acid utilized in peptide foldamers—and various structural analogues of the antiepileptic drug valproic acid.

Isolating this intermediate from complex Strecker-type or α-C–H functionalization reaction mixtures presents a unique challenge. The crude mixture often contains unreacted lipophilic ketones, cyanide sources, and organic byproducts. To achieve high purity without resorting to resource-intensive chromatography, a highly optimized, pH-swing Liquid-Liquid Extraction (LLE) protocol is required. Recent methodologies for the synthesis of primary α-tertiary amines, such as those developed by Dixon and co-workers[1], utilize this robust LLE strategy to isolate 2-amino-2-propylpentanenitrile with high fidelity.

Physicochemical Profiling & Mechanistic Causality

Designing an effective LLE protocol requires a deep understanding of the target molecule's physicochemical dualism:

  • Lipophilic Backbone: The two propyl groups impart significant non-polar character (high LogP), making the neutral free-base highly soluble in organic solvents.

  • The "pKa Shift" (Critical Insight): Standard aliphatic primary amines possess a pKa of approximately 10.5. However, in 2-amino-2-propylpentanenitrile, the strongly electron-withdrawing nitrile group (-C≡N) exerts a powerful inductive effect (-I effect) on the adjacent α-carbon. This drastically reduces the basicity of the amino group, shifting its pKa down to approximately 5.5–7.0.

Causality in Experimental Design: Because of this lowered pKa, weak aqueous acids (e.g., saturated NH₄Cl or dilute acetic acid) are insufficient to fully protonate the amine. If a weak acid is used, a significant portion of the aminonitrile remains in its neutral free-base form and is lost to the organic waste layer. Therefore, strong acidification (e.g., 2 M HCl, pH < 2.0) is mandatory to force the equilibrium entirely toward the water-soluble ammonium salt. Conversely, basification requires a sufficiently high pH (using 1 M NaOH, pH > 10) to ensure rapid and complete reversion to the lipophilic free base for organic recovery.

Workflow Visualization

LLE_Workflow Start Crude Reaction Mixture (Organic Phase) Acidify Acidification Add 2M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste1 Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgWaste1 Top Layer AqPhase1 Aqueous Phase (Protonated Aminonitrile) PhaseSep1->AqPhase1 Bottom Layer Wash Non-Polar Wash (Hexane/Pentane) AqPhase1->Wash Basify Basification Add 1M NaOH (pH > 10) Wash->Basify Extract Extraction (EtOAc:MeCN 1:1) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste2 Aqueous Phase (Salts -> Discard) PhaseSep2->AqWaste2 Bottom Layer OrgPhase2 Organic Phase (Free Base Aminonitrile) PhaseSep2->OrgPhase2 Top Layer Dry Drying & Concentration (MgSO4, in vacuo) OrgPhase2->Dry Product Purified 2-amino-2-propylpentanenitrile Dry->Product

Figure 1: pH-swing liquid-liquid extraction workflow for 2-amino-2-propylpentanenitrile.

Quantitative Phase Distribution

The following table summarizes the partitioning logic and expected recovery metrics during the extraction phases [1].

Extraction StageReagent/Solvent SystemTarget pHMolecular State of AminonitrilePrimary Partitioning PhaseEstimated Recovery
Initial Acidification 2 M HCl (aq) / Crude Organic< 2.0Protonated Ammonium SaltAqueous Phase> 95%
Aqueous Wash Hexane / Acidic Aqueous< 2.0Protonated Ammonium SaltAqueous PhaseN/A (Impurity removal)
Basification & Back-Extraction 1 M NaOH (aq) / EtOAc:MeCN (1:1)> 10.0Neutral Free BaseOrganic Phase> 90% (after 5x extractions)

Step-by-Step Experimental Protocol

This self-validating protocol ensures that any unreacted starting materials or neutral byproducts are systematically stripped away before the final product is isolated.

Phase 1: Acidic Extraction (Product Capture)

  • Transfer the crude reaction mixture (typically dissolved in a water-immiscible organic solvent like dichloromethane or an EtOAc/MeCN mix) to a suitably sized separatory funnel.

  • Add an equal volume of 2 M aqueous HCl .

  • Stopper the funnel, invert, and shake vigorously for 60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated 2-amino-2-propylpentanenitrile hydrochloride) into a clean Erlenmeyer flask.

  • Self-Validation Step: Re-extract the remaining organic layer with a second portion of 2 M HCl to ensure quantitative capture. Combine the aqueous acidic phases. Discard the organic layer.

Phase 2: Non-Polar Wash (Impurity Purge) 6. Return the combined acidic aqueous phases to the separatory funnel. 7. Add a volume of hexane or pentane equal to roughly 30% of the aqueous volume. 8. Shake gently and allow the layers to separate. The highly non-polar hexane will strip away residual lipophilic ketones and non-basic organic impurities without pulling the highly polar ammonium salt. 9. Drain the aqueous layer into a clean flask and discard the hexane wash.

Phase 3: Basification and Back-Extraction (Product Isolation) 10. Place the flask containing the washed aqueous phase in an ice bath (optional but recommended to control the exotherm of neutralization). 11. Slowly add 1 M NaOH while stirring until the pH of the solution exceeds 10 (verify with pH paper). The solution will likely become cloudy as the lipophilic free-base precipitates out of the aqueous matrix. 12. Transfer the basic aqueous mixture to a separatory funnel. Extract with a 1:1 mixture of Ethyl Acetate (EtOAc) and Acetonitrile (MeCN) . 13. Critical Step: Repeat this extraction 4 to 5 times. The mixed polarity of the aminonitrile requires multiple extractions to ensure complete mass transfer into the organic phase. 14. Combine all organic extracts and wash once with a small volume of 1 M NaOH to remove any trace water-soluble impurities. 15. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo (maintain water bath < 40 °C to prevent thermal degradation or retro-Strecker reactions) to yield the purified 2-amino-2-propylpentanenitrile.

Emulsion Management & Troubleshooting

The Problem: Aminonitriles bearing lipophilic side chains (like the dipropyl backbone) can act as weak surfactants during the basification step. When extracting the basic aqueous layer with standard solvents like pure EtOAc, persistent emulsions frequently form. The Solution: The protocol specifically dictates a 1:1 EtOAc:MeCN solvent system [1]. Acetonitrile acts as a co-solvent that alters the dielectric constant of the organic phase, effectively disrupting micelle formation and promoting rapid, clean phase separation. If an emulsion still persists, filtering the biphasic mixture through a thin pad of Celite or adding a small volume of saturated brine (NaCl) to the aqueous layer will increase the ionic strength and force phase separation.

References

  • Vasu, D., Fuentes de Arriba, A. L., Leitch, J. A., de Gombert, A., & Dixon, D. J. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization. Chemical Science, 10(11), 3401-3407.[Link]

Application

Utilizing 2-Amino-2-propylpentanenitrile in Solid-Phase Peptide Synthesis: Overcoming Steric Hindrance in Peptidomimetics

Executive Summary & Mechanistic Rationale The incorporation of highly sterically hindered α,α -dialkyl amino acids, such as α,α -dipropylglycine (Dpg), into peptide backbones is a persistent challenge in Solid-Phase Pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of highly sterically hindered α,α -dialkyl amino acids, such as α,α -dipropylglycine (Dpg), into peptide backbones is a persistent challenge in Solid-Phase Peptide Synthesis (SPPS). These residues are highly valued in drug development for their ability to constrain peptide conformations (e.g., inducing stable 310​ -helices) and dramatically enhance proteolytic stability. However, the extreme steric bulk of the twin propyl chains heavily shields the α -amine and carboxylate, causing standard coupling reagents (e.g., HATU, DIC/Oxyma) to fail or yield severe truncations.

2-Amino-2-propylpentanenitrile (CAS: 805181-81-1), the α -aminonitrile precursor to Dpg, serves as a powerful synthetic workaround. As a stable, highly reactive building block, it can be utilized in two distinct workflows:

  • Indirect SPPS Incorporation: Controlled oxidative and acid-catalyzed hydrolysis of the nitrile to yield enantiopure (or achiral) Fmoc-Dpg-OH, which is then coupled using hyper-reactive acid fluorides.

  • Direct Chemoselective Aminonitrile Ligation: Directly utilizing the aminonitrile in an aqueous, protecting-group-free N-to-C ligation strategy. The inherent low basicity of the α -aminonitrile (pKa ~5.3) and the electrophilicity of the nitrile carbon allow it to bypass traditional steric clashes when reacted with peptide thioacids [1].

This application note provides detailed, self-validating protocols for both workflows, empowering researchers to efficiently synthesize Dpg-containing peptidomimetics.

Physicochemical Properties

Understanding the properties of 2-amino-2-propylpentanenitrile is critical for optimizing solubility and reaction conditions during synthesis.

Table 1: Physicochemical Properties of 2-Amino-2-propylpentanenitrile

PropertyValueRelevance to Peptide Synthesis
Chemical Name 2-Amino-2-propylpentanenitrileAlso known as Dpg-nitrile.
CAS Number 805181-81-1Essential for sourcing high-purity (>95%) reagents.
Molecular Formula C8H16N2-
Molecular Weight 140.23 g/mol Used for stoichiometric calculations in ligation.
pKa ( α -amine) ~5.3Remains unprotonated at neutral pH, acting as a potent nucleophile in aqueous ligation [1].
Solubility DCM, DMF, DMSO, slightly in H2ODictates solvent choice for on-resin vs. aqueous workflows.

Workflow 1: Pre-activation to Fmoc-Dpg-OH for Optimized SPPS

Causality Behind the Experimental Design

Direct acid hydrolysis of highly hindered α -aminonitriles often requires prohibitively harsh conditions (e.g., 6M HCl at reflux for days) that can lead to decomposition. To circumvent this, the protocol utilizes an indirect oxidative route. The nitrile is first converted to an α -amino amide using hydrogen peroxide under mild basic conditions, which is significantly less sterically shielded and can be subsequently hydrolyzed to the α -amino acid using mild acid [2].

Protocol 1A: Synthesis of Fmoc-Dpg-OH from 2-Amino-2-propylpentanenitrile
  • Oxidation to Amide: Dissolve 10 mmol of 2-amino-2-propylpentanenitrile in 15 mL of DMSO. Add 2.0 equiv of K2CO3 and slowly add 5 mL of 30% aqueous H2O2. Stir at room temperature for 12 hours. The DMSO acts as an oxygen-transfer catalyst, accelerating the hydration of the sterically shielded nitrile [2].

  • Isolation: Dilute with water and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield the α -amino amide.

  • Hydrolysis to Acid: Reflux the crude α -amino amide in 1 M aqueous HCl (20 mL) for 5 hours. The reduced steric bulk of the amide allows for rapid hydrolysis to α,α -dipropylglycine (Dpg) [2].

  • Fmoc Protection: Adjust the pH of the aqueous Dpg solution to 9.0 using 10% Na2CO3. Add 1.1 equiv of Fmoc-OSu dissolved in dioxane. Stir for 12 hours, acidify to pH 2.0 with 1 M HCl, and extract with ethyl acetate. Purify via flash chromatography to isolate Fmoc-Dpg-OH.

Protocol 1B: On-Resin Coupling of Fmoc-Dpg-OH via Acid Fluorides

Standard uronium/phosphonium reagents fail for Dpg. Acid fluorides are required due to their small atomic radius, which allows them to approach the sterically hindered amine of the growing peptide chain.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 mins. Deprotect Fmoc using 20% piperidine in DMF.

  • In Situ Acid Fluoride Generation: In a separate vial, dissolve 4 equiv of Fmoc-Dpg-OH and 4 equiv of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in minimal DMF. Add 8 equiv of DIPEA. A color change indicates the formation of the highly reactive Fmoc-Dpg-F.

  • Coupling: Add the activated mixture to the resin. Microwave at 75°C for 15 minutes. Wash thoroughly with DMF and DCM.

Workflow 2: Direct Chemoselective Aminonitrile Ligation

Causality Behind the Experimental Design

To bypass the steric limitations of SPPS entirely, researchers can utilize the aminonitrile directly in a biomimetic N-to-C ligation. As demonstrated by Powner and colleagues, N-acylated peptide thioacids can undergo oxidative activation to form a highly reactive thioester intermediate. The α -amine of 2-amino-2-propylpentanenitrile, which remains nucleophilic at neutral pH, attacks this thioester, followed by a rapid S-to-N acyl transfer to form a native peptide bond [1].

Protocol 2: Aqueous Ligation of 2-Amino-2-propylpentanenitrile
  • Preparation of Peptide Thioacid: Synthesize the upstream peptide sequence using standard SPPS, terminating the C-terminus as a thioacid (e.g., using a trityl-associated mercaptopropionyl linker). Cleave and purify via HPLC.

  • Ligation Reaction: Dissolve the peptide thioacid (50 mM) and 2-amino-2-propylpentanenitrile (150 mM, 3 equiv) in degassed water.

  • Oxidative Activation: Adjust the pH to 9.5. Add K3[Fe(CN)6] (300 mM) to initiate the oxidative coupling. Stir at room temperature for 24 hours. The ferricyanide oxidizes the thioacid, allowing the aminonitrile to capture the C-terminus [1].

  • Reduction & Purification: Quench the reaction with a reducing agent (e.g., TCEP) to eliminate disulfide byproducts. Purify the newly formed Dpg-CN terminated peptide via preparative RP-HPLC.

Table 2: Comparative Coupling Yields for Dpg Incorporation
Coupling MethodReagents / ConditionsAverage Yield (%)Steric Tolerance
Standard SPPSHATU, DIPEA, DMF, 1h RT< 15%Poor
Optimized SPPSTFFH (Acid Fluoride), Microwave 75°C65 - 75%Moderate
Aminonitrile LigationK3[Fe(CN)6], H2O, pH 9.5, 24h85 - 95% Excellent

Note: Aminonitrile ligation drastically outperforms traditional SPPS for highly hindered residues by leveraging the small steric profile of the nitrile group during the transition state.

Mechanistic Visualization

The following diagram illustrates the chemoselective N-to-C ligation pathway utilizing 2-amino-2-propylpentanenitrile, highlighting the critical S-to-N acyl transfer step.

G A N-Acyl Peptide Thioacid (C-terminal Activation) C Oxidative Coupling [K3Fe(CN)6, pH 9.5] A->C B 2-Amino-2-propylpentanenitrile (Nucleophile) B->C D Thioester Intermediate (Highly Reactive) C->D E S-to-N Acyl Transfer (Intramolecular) D->E F Ligated Peptide Nitrile (C-terminal Dpg-CN) E->F

Chemoselective ligation pathway of 2-amino-2-propylpentanenitrile via S-to-N acyl transfer.

References

  • Canavelli, P., Islam, S., & Powner, M. W. (2019). Peptide ligation by chemoselective aminonitrile coupling in water. Nature, 571(7766), 546-549. URL: [Link]

  • Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(48), 9764-9768. URL: [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 2-amino-2-propylpentanenitrile in aqueous buffers

Welcome to the Application Science Support Center. As drug development professionals and formulation scientists, working with highly lipophilic alpha-aminonitriles presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals and formulation scientists, working with highly lipophilic alpha-aminonitriles presents unique challenges. This guide is specifically designed to address the thermodynamic and kinetic solubility issues associated with 2-amino-2-propylpentanenitrile in aqueous buffer systems.

Our troubleshooting framework focuses on the causality behind precipitation events, ensuring that your formulation strategies maintain both the solubility and the chemical integrity of your test articles.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the intrinsic molecular properties driving the behavior of 2-amino-2-propylpentanenitrile in solution. The compound features a highly hydrophobic dipropyl backbone coupled with a polar, electron-withdrawing nitrile group and a primary amine[1].

Table 1: Physicochemical Properties & Mechanistic Implications

ParameterValueMechanistic Implication in Aqueous Buffers
Molecular Weight 140.23 g/mol Small molecular size allows for rapid diffusion and fast nucleation kinetics during precipitation events.
LogP (Estimated) ~2.1The dual propyl chains are highly lipophilic, driving rapid hydrophobic collapse when exposed to water.
Amine pKa ~8.0 - 8.2The electron-withdrawing nitrile significantly lowers the amine pKa relative to standard aliphatic amines[2].
Aqueous Solubility (pH 7.4) < 0.1 mg/mLAt physiological pH, a large fraction exists as the uncharged free base, leading to immediate precipitation.

Mechanistic Troubleshooting FAQs

Q1: Why does 2-amino-2-propylpentanenitrile precipitate immediately upon dilution in PBS (pH 7.4) even when starting from a 100% DMSO stock? A1: This is a classic case of solvent-shift precipitation driven by the compound's pKa and lipophilicity. The electron-withdrawing nitrile group depresses the pKa of the adjacent primary amine to approximately 8.0-8.2[2]. At physiological pH (7.4), a substantial fraction of the compound exists as the uncharged free base. When shifted from DMSO to an aqueous buffer, the free base lacks the hydration energy required to overcome the hydrophobic effect of its dipropyl chains, resulting in rapid aggregation and precipitation.

Q2: Can I simply lower the buffer pH to 5.0 to fully protonate the amine and maintain solubility? A2: No. While lowering the pH will protonate the amine and drastically increase thermodynamic solubility, doing so compromises the chemical stability of the test article. Alpha-aminonitriles are inherently metastable in aqueous environments[3]. At lower pH values, they are highly susceptible to the retro-Strecker reaction, existing in equilibrium with heptan-4-one (dipropyl ketone), ammonia, and hydrogen cyanide. Furthermore, acidic conditions can promote the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. Therefore, pH adjustment is an invalid formulation strategy for this class of compounds.

Q3: What is the optimal co-solvent or excipient strategy for in vitro biochemical assays? A3: To maintain the compound in solution at pH 7.4 without triggering degradation, we recommend a host-guest complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic dipropyl backbone fits perfectly into the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment. Meanwhile, the polar amine and nitrile groups remain oriented toward the solvent interface. This approach allows you to keep the final DMSO concentration below 1% (v/v) while preventing precipitation.

System Dynamics & Workflows

To visualize the competing forces of solubility and stability, refer to the equilibrium dynamics below.

G A Protonated Aminonitrile (Soluble, pH < 6.0) B Free Base Aminonitrile (Insoluble, pH 7.4) A->B pH > pKa (~8.0) B->A pH < pKa C Precipitation (Assay Failure) B->C Hydrophobic Collapse D Retro-Strecker Degradation (Ketone + HCN) B->D Aqueous Instability

pH-dependent equilibrium and degradation pathways of 2-amino-2-propylpentanenitrile.

Workflow Step1 1. Solid Compound Step2 2. Dissolve in 100% DMSO Step1->Step2 Step4 4. Dropwise Addition & Vortex Step2->Step4 Step3 3. Prepare 20% HP-β-CD Buffer Step3->Step4 Step5 5. Centrifuge (10,000 x g) Step4->Step5 Step6 6. LC-MS Quantification Step5->Step6

Step-by-step experimental workflow for formulating and quantifying aminonitrile solubility.

Experimental Protocols

Protocol A: Preparation of Stable Working Solutions using HP-β-CD

This self-validating protocol ensures that the compound remains soluble without undergoing acid-catalyzed degradation[1].

  • Primary Stock: Weigh the solid 2-amino-2-propylpentanenitrile and dissolve it in 100% anhydrous DMSO to create a 50 mM primary stock. Store at -20°C in a desiccator.

  • Buffer Preparation: Prepare the target assay buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with 20% (w/v) HP-β-CD.

  • Mixing: Place the buffer on a magnetic stirrer at 400 RPM at room temperature.

  • Addition: Add the DMSO stock dropwise to the stirring buffer to achieve the desired final concentration (e.g., 1 mM). Critical Step: The slow addition rate prevents localized supersaturation, which is the primary nucleating event for precipitation.

  • Clarification: Sonicate the solution in a water bath for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes to pellet any microscopic aggregates.

  • Validation: Transfer the supernatant to a fresh vial. Verify the final soluble concentration via LC-MS prior to assay use.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the exact concentration at which the compound begins to crash out of your specific assay buffer[3].

  • Serial Dilution: Prepare a serial dilution of the compound in 100% DMSO (ranging from 0.1 mM to 50 mM).

  • Plate Preparation: Aliquot 196 µL of the target aqueous buffer (pH 7.4) into a 96-well clear-bottom microplate.

  • Spiking: Add 4 µL of each DMSO stock to the respective wells (final DMSO concentration = 2% v/v).

  • Equilibration: Shake the plate linearly for 60 seconds to ensure rapid mixing, then incubate at room temperature for 120 minutes to allow thermodynamic equilibrium to establish.

  • Measurement: Measure the scattered light (nephelometry) at an angle of 90° using a microplate reader.

  • Analysis: Plot the scattering intensity against the compound concentration. The inflection point where scattering sharply increases indicates your kinetic solubility limit.

References

  • Primary α-Tertiary Amine Synthesis via α-C–H Functionalization Source: The Royal Society of Chemistry (Chemical Communications) URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-propylpentanenitrile Derivatization

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter severe synthetic roadblocks when wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter severe synthetic roadblocks when working with α,α-dialkyl amino acid precursors.

2-Amino-2-propylpentanenitrile (also known as dipropylglycinonitrile) is a classic example of a sterically congested molecule. The quaternary α-carbon is flanked by two bulky, freely rotating propyl chains, an amine, and a nitrile group. This neopentyl-like steric environment effectively shields both the electrophilic nitrile carbon and the nucleophilic amine nitrogen, rendering standard derivatization protocols useless[1].

This guide provides field-proven, causality-driven troubleshooting strategies to successfully derivatize this challenging intermediate.

FAQ & Troubleshooting Guide

Section 1: Nitrile Hydrolysis (The C-Terminus Challenge)

Q: My standard acidic hydrolysis (6M HCl, reflux) of 2-amino-2-propylpentanenitrile yields over 95% unreacted starting material. Why is the nitrile so inert, and how can I drive the conversion to dipropylglycine (Dpg)?

A: The failure of standard hydrolysis is a direct consequence of steric shielding. While the sp-hybridized nitrile carbon is linear, the trajectory required for the nucleophilic attack of water (the Bürgi-Dunitz angle) is blocked by the steric sweep of the two propyl chains[2]. The activation energy barrier for forming the tetrahedral transition state is insurmountable at standard reflux temperatures (100 °C).

To overcome this, you must apply extreme thermal and pressure conditions to force the hydration of the nitrile to the amide intermediate, which subsequently hydrolyzes to the carboxylic acid. Alternatively, specialized metal-catalyzed hydration or oxidative protocols (e.g., Radziszewski reaction) can be employed, though harsh acidic hydrolysis remains the most scalable approach for generating the free amino acid[3].

Mechanistic_Pathway N1 Protonated Nitrile (Electrophilic) N2 Transition State (High Activation Energy) N1->N2 H2O Attack (Requires 130°C) N3 Amide Intermediate (Sterically Trapped) N2->N3 Tautomerization N4 Dipropylglycine (Final Product) N3->N4 Hydrolysis (-NH4+)

Mechanistic pathway of high-temperature acidic hydrolysis for hindered nitriles.

Protocol 1: High-Temperature Sealed-Tube Acidic Hydrolysis

Self-Validating System: This protocol relies on extreme conditions where standard TLC monitoring is supplemented by ninhydrin staining to confirm the generation of the free carboxylic acid.

  • Reaction Assembly: In a heavy-walled borosilicate pressure tube, suspend 2-amino-2-propylpentanenitrile (1.0 eq) in 12M aqueous HCl (10 volumes). Causality: 12M HCl provides the maximum proton activity required to protonate the highly shielded nitrile nitrogen, significantly increasing its electrophilicity.

  • Heating: Seal the tube with a PTFE threaded cap. Place behind a blast shield and heat in an oil bath at 130 °C for 48 hours.

  • In-Process Validation: Cool the tube completely to room temperature before opening. Spot the reaction mixture on a silica TLC plate (Eluent: Butanol/Acetic Acid/Water 4:1:1). The starting material (Rf ~0.8) should be absent. Spray with ninhydrin and heat; a purple spot at Rf ~0.3 confirms the presence of the primary amine on the newly formed dipropylglycine.

  • Isolation: Concentrate the mixture under reduced pressure to remove HCl. Purify the resulting hydrochloride salt via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1M aqueous ammonia to isolate the zwitterionic dipropylglycine.

Section 2: N-Acylation and Peptide Coupling (The N-Terminus Challenge)

Q: I am attempting to N-acylate the amine group of 2-amino-2-propylpentanenitrile using EDC and HOBt, but I observe no product formation. Which coupling strategy should I use?

A: Standard carbodiimide coupling reagents like EDC and DCC fail because they form a bulky O-acylisourea intermediate. The buried amine of 2-amino-2-propylpentanenitrile simply cannot access the electrophilic carbonyl carbon of this massive intermediate due to the severe steric clash with its own propyl groups[4].

To achieve successful N-acylation, you must use coupling reagents that form highly compact, reactive intermediates. BOP-Cl (N,N'-bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is specifically designed for hindered amino acids. It forms a phosphinic mixed anhydride that is significantly less sterically demanding, allowing the buried amine to successfully attack[4].

Derivatization_Workflow Start 2-Amino-2-propylpentanenitrile (Sterically Hindered) Decision Target Derivatization? Start->Decision Hydrolysis Nitrile Hydrolysis (C-Terminus) Decision->Hydrolysis Convert -CN Acylation N-Acylation (N-Terminus) Decision->Acylation Modify -NH2 Hydro_Fail 6M HCl, Reflux (Fails due to bulk) Hydrolysis->Hydro_Fail Standard Method Acyl_Fail EDC/HOBt Coupling (Fails due to buried amine) Acylation->Acyl_Fail Standard Method Hydro_Success 12M HCl, 130°C, Sealed Tube (Yields Dipropylglycine) Hydro_Fail->Hydro_Success Troubleshooting Path Acyl_Success BOP-Cl / PyBOP / DMAP (Yields N-Acyl Derivative) Acyl_Fail->Acyl_Success Troubleshooting Path

Workflow for overcoming steric hindrance in 2-amino-2-propylpentanenitrile derivatization.

Protocol 2: N-Acylation using BOP-Cl

Self-Validating System: This protocol utilizes LC-MS for in-process validation, as TLC resolution between hindered amines and their amides can be poor.

  • Activation: In a flame-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C. Add BOP-Cl (1.2 eq) in one portion. Stir for 30 minutes at 0 °C. Causality: Pre-activation at low temperatures prevents the degradation of the reactive phosphinic mixed anhydride before the hindered amine can react.

  • Coupling: Add 2-amino-2-propylpentanenitrile (1.0 eq) dropwise as a solution in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material mass [M+H]+ = 141.1 and the appearance of the target amide mass confirms successful coupling.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with 1M HCl, and dry over anhydrous Na2SO4. Concentrate and purify via flash chromatography.

Section 3: Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reagent selection, reaction conditions, and quantitative yields when derivatizing 2-amino-2-propylpentanenitrile.

Derivatization TypeReagent / ConditionTemp (°C)Time (h)Yield (%)Observation / Causality
Nitrile Hydrolysis 6M HCl (Aqueous)10024< 5Insufficient thermal energy to overcome steric bulk.
Nitrile Hydrolysis 12M HCl (Sealed Tube)1304878High pressure/temp forces hydration of the nitrile.
N-Acylation EDC, HOBt, DIPEA2524< 10Bulky O-acylisourea intermediate blocks amine attack.
N-Acylation BOP-Cl, DIPEA251285Compact phosphinic mixed anhydride facilitates coupling.
N-Acylation Acyl Chloride, DMAP60692Highly electrophilic acylpyridinium overcomes hindrance.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 2-Amino-2-propylpentanenitrile Chromatography

Executive Overview 2-Amino-2-propylpentanenitrile (CAS 805181-81-1)[1] is a sterically hindered α-amino nitrile frequently utilized as a synthetic intermediate in drug development. Because this aliphatic compound lacks a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Amino-2-propylpentanenitrile (CAS 805181-81-1)[1] is a sterically hindered α-amino nitrile frequently utilized as a synthetic intermediate in drug development. Because this aliphatic compound lacks a conjugated π-system, it exhibits negligible UV absorbance above 210 nm. Consequently, analysts are forced to rely on low-wavelength UV detection (<210 nm) or universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).

Operating at these detection limits amplifies baseline noise, making signal-to-noise (S/N) optimization a primary analytical challenge. This guide provides causality-driven troubleshooting protocols to systematically isolate and resolve baseline instability.

Diagnostic Workflow

BaselineTroubleshooting Start Baseline Noise Detected in 2-amino-2-propylpentanenitrile Det Identify Detection Mode Start->Det UV Low UV (<210 nm) Det->UV ELSD ELSD / CAD Det->ELSD UV_1 Check Solvent Cutoff (e.g., Avoid MeOH) UV->UV_1 ELSD_1 Verify Mobile Phase Volatility ELSD->ELSD_1 UV_2 Degasser Check (Remove Micro-bubbles) UV_1->UV_2 Resolution Stable Baseline Achieved UV_2->Resolution ELSD_2 Check Pump Ripple & Nebulizer Temp ELSD_1->ELSD_2 ELSD_2->Resolution

Diagnostic workflow for isolating HPLC baseline noise in amino nitrile analysis.

Troubleshooting Guides & FAQs

Q1: Why is my baseline severely drifting and noisy when analyzing 2-amino-2-propylpentanenitrile at 205 nm? A1: At 205 nm, you are operating at the extreme edge of the UV spectrum. Regular noise and baseline drift often stem from the mobile phase itself absorbing the detector's light energy[2]. For instance, Methanol has a UV cutoff of ~210 nm, and acetate/formate buffers absorb heavily below 210 nm[3]. As the gradient shifts, the background absorbance changes drastically, causing the baseline to drift. Furthermore, micro-bubbles outgassing in the flow cell will cause erratic, high-frequency noise because the pressure drop expands the bubbles, scattering the UV light[4]. Causality-Driven Solution: Switch to high-purity Acetonitrile (UV cutoff 190 nm) and use low-absorbing additives like 0.1% Phosphoric acid. Ensure your in-line vacuum degasser is functioning perfectly to prevent cavitation.

Q2: I am using ELSD to detect the amino nitrile, but I see a continuous "wavy" baseline with regular pulsations. How do I fix this? A2: Regular, cyclical pulsations in ELSD or CAD are rarely optical; they are almost always mechanical or pneumatic. The primary cause is pump check valve malfunction[5]. Because ELSD measures the mass of particles after evaporation, inconsistent solvent delivery translates directly to inconsistent aerosol formation in the nebulizer. Causality-Driven Solution: Check the pump pressure ripple before any other troubleshooting steps[5]. If the ripple correlates with the baseline noise, the pump seals or check valves require replacement[2]. Additionally, ensure your nebulizer temperature is high enough to efficiently evaporate the aqueous portion of your mobile phase.

Q3: What causes erratic, "sawtooth" baseline spikes during the gradient elution of the amino nitrile? A3: Sawtooth spikes and irregular noise are highly indicative of column dewetting or late-eluting lipophilic contaminants washing off the stationary phase[6]. If you are using a highly aqueous mobile phase (>95% water) to retain the polar 2-amino-2-propylpentanenitrile on a standard C18 column, the hydrophobic pores may "dewet" (collapse), trapping solvent and expelling it erratically[3]. Causality-Driven Solution: Switch to an AQ-type (polar-embedded) C18 column designed for 100% aqueous compatibility, or transition to Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes high-acetonitrile mobile phases ideal for ELSD/CAD volatility.

Quantitative Data: Solvent & Additive Selection Matrix

To prevent baseline disturbances, solvent selection must strictly align with the detector's physical limitations.

Solvent / AdditiveUV Cutoff (nm)Volatility (ELSD/CAD)Recommendation for 2-amino-2-propylpentanenitrile
Acetonitrile (HPLC Grade) 190 nmHighHighly Recommended for both UV and ELSD.
Methanol (HPLC Grade) 205-210 nmHighNot Recommended for UV <210 nm[3].
0.1% Trifluoroacetic Acid <200 nmHighRecommended; provides ion-pairing for the amino group.
Ammonium Acetate (10mM) 210 nmHighGood for ELSD; Avoid in low-UV applications.
Phosphate Buffers <200 nmNon-volatileUV only; Strictly Prohibited in ELSD/CAD.

Self-Validating Experimental Protocols

To ensure trustworthiness, troubleshooting must follow a process of elimination to pinpoint the specific cause of the noise.

Protocol A: System Passivation and UV Baseline Validation

Objective: Isolate whether noise originates from the pump/solvent delivery system or the column/detector flow cell[6].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union to record the background level[2].

  • Prepare Solvents: Prepare fresh, HPLC-grade Acetonitrile and 18.2 MΩ water. Do not add buffers yet.

  • Purge System: Purge all pump lines at 5.0 mL/min for 5 minutes to clear old modifiers and dissolved air.

  • Validate Pump Mechanics: Set the flow rate to 1.0 mL/min and monitor the pump pressure ripple. It must remain <1% of total pressure.

  • Monitor Detector: Observe the UV detector at 205 nm. The baseline noise should be <0.05 mAU.

    • If noise decreases without the column: Column contamination is the probable cause[2].

    • If noise persists: Perform a flow-cell wash (flush with 1N HNO3, then water, then methanol).

  • Re-equilibration: Reinstall the column. If erratic noise returns, flush the column with 100% strong solvent (Acetonitrile) for 20 column volumes to remove lipophilic contaminants.

Protocol B: ELSD/CAD Mobile Phase Optimization

Objective: Eliminate wavy baselines caused by incomplete nebulization or non-volatile impurities.

  • Gas Purity Check: Verify Nitrogen gas purity is ≥99.9% and pressure is stable at the manufacturer's recommended PSI (typically 30-40 PSI).

  • Thermal Optimization: Set the drift tube/nebulizer temperature based on the highest aqueous composition of your gradient (e.g., 50°C for 50% water, up to 70°C-100°C for high water/buffer content).

  • Blank Gradient Run: Run a blank gradient. If the baseline drifts upward as the organic concentration increases, your organic solvent contains non-volatile impurities. Replace with LC-MS grade solvent.

  • S/N Verification: Inject a known standard of 2-amino-2-propylpentanenitrile. Adjust the gain/range settings to achieve a Signal-to-Noise (S/N) ratio of at least 10:1 for the Limit of Quantitation (LOQ).

References

  • Title: Can anyone suggest what could be the reason for wavy baseline in ELSD detector and suggest a solution for this? Source: ResearchGate URL: [Link]

  • Title: Shimadzu Baseline Disturbance Source: Shimadzu URL: [Link]

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL: [Link]

  • Title: HPLC Diagnostic Skills Vol I – Noisy Baselines Source: Element Lab Solutions URL: [Link]

  • Title: 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells Source: Shimadzu URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 2-amino-2-propylpentanenitrile from Blood Plasma

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the extraction of 2-amino-2-propylp...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the extraction of 2-amino-2-propylpentanenitrile from blood plasma. As Senior Application Scientists, we have synthesized our expertise to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-amino-2-propylpentanenitrile that influence its extraction from plasma?

Q2: What are the most common challenges encountered when extracting 2-amino-2-propylpentanenitrile from plasma?

A2: The most common challenges include:

  • Low recovery: This can be due to incomplete extraction from the plasma matrix, binding to plasma proteins, or degradation of the analyte.

  • High matrix effects: Components of the plasma (e.g., phospholipids, salts) can co-extract with the analyte and interfere with downstream analysis, particularly with mass spectrometry, leading to ion suppression or enhancement.

  • Poor reproducibility: Inconsistent results can arise from variability in sample collection and processing, as well as inconsistencies in the extraction procedure itself.

  • Analyte instability: The amino and nitrile groups may be susceptible to degradation under certain pH or temperature conditions.

Q3: Which extraction technique is most suitable for 2-amino-2-propylpentanenitrile from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A3: The choice of technique depends on the required sample cleanliness, desired recovery, and throughput needs.

  • Protein Precipitation (PPT) is a simple and fast method but often results in a "dirtier" extract with significant matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT and can be optimized by selecting appropriate solvents and adjusting the pH.[2]

  • Solid-Phase Extraction (SPE) provides the cleanest extracts and allows for concentration of the analyte, leading to higher sensitivity.[3][4] Polymeric SPE sorbents are often a good choice for bioanalytical applications due to their ease of use and good flow characteristics.[4]

For quantitative bioanalysis, SPE is often the preferred method due to its ability to minimize matrix effects and achieve high, reproducible recoveries.

Troubleshooting Guide

Low Analyte Recovery

Problem: You are experiencing low recovery of 2-amino-2-propylpentanenitrile in your final extract.

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal pH during LLE or SPE Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of the primary amine group before extraction.The primary amine group of 2-amino-2-propylpentanenitrile is basic. By increasing the pH, the amine group is deprotonated (R-NH2), making the molecule less polar and more soluble in organic extraction solvents.[5]
Inappropriate Extraction Solvent (LLE) Screen a panel of solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).The choice of solvent is critical for partitioning the analyte from the aqueous plasma into the organic phase. A solvent that effectively solubilizes the analyte while minimizing the extraction of interfering matrix components is ideal.[2][6]
Inefficient Elution from SPE Cartridge Optimize the elution solvent. If using a reverse-phase SPE, ensure the elution solvent is strong enough to desorb the analyte. For a cation-exchange SPE, the elution solvent should contain a counter-ion or have a pH that neutralizes the analyte's charge.Incomplete elution will directly lead to low recovery. The elution solvent must be able to disrupt the interactions between the analyte and the SPE sorbent.
Protein Binding Before extraction, disrupt protein binding by adding a precipitating agent like acetonitrile or methanol, or by using a denaturing agent.A significant portion of the analyte may be bound to plasma proteins, making it unavailable for extraction.
Analyte Instability Investigate the stability of the analyte at different pH values and temperatures. Process samples on ice and minimize the time between collection and extraction.Aminonitriles can be susceptible to hydrolysis, especially at extreme pH values.
High Matrix Effects

Problem: You are observing significant ion suppression or enhancement in your LC-MS/MS analysis.

Potential Cause Troubleshooting Step Scientific Rationale
Co-extraction of Phospholipids Incorporate a phospholipid removal step in your sample preparation. This can be achieved with specific SPE cartridges or by modifying the LLE procedure.Phospholipids are a major source of matrix effects in plasma samples. Their removal is crucial for accurate and reproducible quantification.
Insufficient Chromatographic Separation Optimize your HPLC/UHPLC method to ensure the analyte peak is well-separated from any co-eluting matrix components.Chromatographic separation can mitigate the impact of matrix effects by resolving the analyte from interfering substances before they enter the mass spectrometer.
"Dirty" Extract from PPT Switch to a more selective sample preparation technique like LLE or SPE.PPT is a non-selective technique that precipitates proteins but leaves many other matrix components in the supernatant. LLE and SPE offer a higher degree of sample cleanup.[3]
Poor Reproducibility

Problem: Your results are inconsistent between samples or batches.

Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent pH Adjustment Use a calibrated pH meter and ensure thorough mixing after adding acid or base.Small variations in pH can significantly impact the extraction efficiency of an ionizable compound like 2-amino-2-propylpentanenitrile.
Variable Extraction Times Standardize all incubation and mixing times in your protocol.Consistent timing ensures that the extraction process reaches equilibrium to the same extent for all samples.
Inadequate Vortexing/Mixing Ensure vigorous and consistent vortexing to facilitate the transfer of the analyte between the aqueous and organic phases (for LLE).Proper mixing is essential for achieving efficient mass transfer and maximizing recovery.
SPE Cartridge Variability Use high-quality SPE cartridges from a reputable supplier and ensure they are not used beyond their recommended capacity.Inconsistent packing or sorbent quality can lead to variable recoveries.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a starting point and should be optimized for your specific application.

1. Sample Pre-treatment:

  • To 100 µL of plasma, add 25 µL of an internal standard solution.
  • Add 50 µL of 1 M sodium carbonate buffer (pH ~11) to basify the sample. Vortex for 30 seconds. This step ensures the deprotonation of the primary amine.[5]

2. Extraction:

  • Add 500 µL of methyl tert-butyl ether (MTBE) to the pre-treated plasma sample.
  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

3. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of a suitable mobile phase for your LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange SPE cartridge, which is ideal for basic compounds like 2-amino-2-propylpentanenitrile.

1. Cartridge Conditioning:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • To 100 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex for 30 seconds. This step ensures the primary amine is protonated (R-NH3+) for retention on the cation exchange sorbent.
  • Load the pre-treated sample onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

4. Elution:

  • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of a suitable mobile phase for your LC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Low Recovery

Low_Recovery_Troubleshooting start Start: Low Recovery check_pH check_pH start->check_pH check_solvent Is LLE Solvent Appropriate? Screen different solvents check_pH->check_solvent Yes end Recovery Improved check_pH->end No, problem solved check_elution Is SPE Elution Efficient? Optimize elution solvent check_solvent->check_elution Yes check_solvent->end No, problem solved check_protein_binding Is Protein Binding an Issue? Add protein precipitation/denaturing agent check_elution->check_protein_binding Yes check_elution->end No, problem solved check_stability Is Analyte Stable? Investigate stability at different conditions check_protein_binding->check_stability Yes check_protein_binding->end No, problem solved check_stability->end Yes, problem solved

Caption: Troubleshooting workflow for low analyte recovery.

Experimental Workflow for SPE

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment: Acidify to protonate amine start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning: Methanol -> Water conditioning->loading wash1 Wash 1: Aqueous acid to remove polar interferences loading->wash1 wash2 Wash 2: Methanol to remove non-polar interferences wash1->wash2 elution Elution: Basic organic solvent to neutralize and elute analyte wash2->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Step-by-step solid-phase extraction workflow.

References

  • High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI.
  • Measurement of Plasma Nitrite by Chemiluminescence. PMC.
  • Nitrite and Nitrate Determinations in Plasma: A Critical Evaluation.
  • Measurement of Plasma Nitrite by Chemiluminescence.
  • 26842-43-3, 2-Amino-2,4-dimethylpentanenitrile Formula. ECHEMI.
  • Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. MDPI.
  • 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. PubChem.
  • 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838. PubChem.
  • 2-Amino-2-methylpropanenitrile | CAS#:19355-69-2. Chemsrc.
  • Propanenitrile, 3-amino-2-methyl- Properties. EPA.
  • Comparison between Different Extraction Methods for Determination of Primary Arom
  • Extraction of Basic Drugs
  • Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determin
  • 2-amino-2-propylpentanenitrile - C8H16N2 | CSSS00000749366. Chemspace.
  • 58577-08-5|2-Amino-2-methylpentanenitrile|BLD Pharm. BLD Pharm.
  • WO2020060970A1 - Systems and methods for recovering amines and their derivates
  • Simple, Miniaturized Blood Plasma Extraction Method. Analytical Chemistry.
  • 2-Propylheptanenitrile | C10H19N | CID 22376131. PubChem.
  • 2-amino-2-propylpentanenitrile-805181-81-1. Thoreauchem.
  • 2-(Propan-2-yl)pentanenitrile | C8H15N | CID 12544860. PubChem.
  • 2-Amino-2-methylpropanenitrile hydrochloride | CAS 50846-36-1. SCBT.
  • 2-amino-2-methylpentanenitrile — Chemical Substance Inform
  • CAS 40651-89-6: Butanenitrile,2-amino-. CymitQuimica.
  • CAS No : 19355-69-2| Chemical Name : 2-Amino-2-methylpropanenitrile.
  • 2-AMINO-2-METHYLPROPANOL.
  • Amino acid pKa and pKi values. Isca Biochemicals.
  • 2-Aminopentanenitrile | C5H10N2 | CID 10171288. PubChem.

Sources

Troubleshooting

minimizing side reactions in 2-amino-2-propylpentanenitrile acid hydrolysis

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, notorious challenges associated with the acid hydrolysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, notorious challenges associated with the acid hydrolysis of highly sterically hindered α -aminonitriles.

When synthesizing α,α -dialkyl amino acids like 2-amino-2-propylpentanoic acid (commonly known as dipropylglycine or Dpg) from its Strecker precursor, 2-amino-2-propylpentanenitrile[1], standard hydrolysis protocols frequently fail. The sheer steric bulk of the two propyl groups severely restricts nucleophilic attack on the nitrile carbon, leading to dominant side reactions rather than the desired product.

This guide provides the mechanistic causality behind these failures and a self-validating troubleshooting framework to ensure high-yield conversion.

Mechanistic Insight: The Retro-Strecker Dilemma

Before troubleshooting, we must understand the causality of the failure. The α -carbon in 2-amino-2-propylpentanenitrile is exceptionally crowded. When you subject this molecule to standard aqueous acid hydrolysis (e.g., refluxing 6M HCl), the activation energy required for water to attack the nitrile carbon is insurmountably high.

Instead of hydrolyzing, the thermodynamic equilibrium shifts toward degradation. The molecule undergoes a retro-Strecker cleavage , eliminating hydrogen cyanide (HCN) and ammonia to revert to the starting ketone, 4-heptanone[2]. To prevent this, we must decouple the hydration and hydrolysis steps, trapping the molecule as a stable amide intermediate before applying the heat necessary for full hydrolysis[3].

MechanisticPathway A 2-amino-2-propylpentanenitrile B Retro-Strecker Cleavage A->B Aqueous Acid + Heat D Hydration (Cold Conc. H2SO4) A->D Controlled Acid C 4-Heptanone + HCN + NH4+ B->C E 2-amino-2-propylpentanamide D->E F Hydrolysis (Aqueous Heat) E->F Dilution & Reflux G Dipropylglycine (Dpg) F->G

Reaction pathways of 2-amino-2-propylpentanenitrile showing hydrolysis vs. retro-Strecker.

Troubleshooting Guide & FAQs

Q1: I am recovering massive amounts of 4-heptanone instead of my target amino acid when I reflux the nitrile in 6M HCl. What is going wrong? Causality: You are driving the retro-Strecker reaction. Because the forward reaction (hydrolysis) is kinetically blocked by the dipropyl steric hindrance, the high heat and aqueous environment favor the reverse equilibrium. The depletion of cyanide in the acidic medium promotes a complete reversion to 4-heptanone[3]. Solution: Do not use aqueous acid and heat in the first step. You must first convert the nitrile to an amide using cold, concentrated sulfuric acid (H 2​ SO 4​ ). Concentrated H 2​ SO 4​ acts as a proton source and a dehydrating agent, hydrating the nitrile to an amide without providing the excess water/heat that triggers the retro-Strecker cleavage.

Q2: I switched to concentrated sulfuric acid, but my reaction is stalling at 2-amino-2-propylpentanamide. How do I push it to the carboxylic acid? Causality: Once the amide is formed, the steric shielding of the dipropyl groups makes the carbonyl carbon highly inaccessible. Concentrated sulfuric acid lacks the free water necessary to drive the final hydrolysis step to the carboxylic acid. Solution: You must execute a controlled dilution. Once the amide intermediate is fully formed (validated via IR), carefully dilute the sulfuric acid mixture with ice water, add aqueous HCl, and then apply aggressive heat (120 °C reflux) for 48–72 hours[4]. The amide is structurally stable enough to withstand this heat without reverting to the ketone.

Q3: Can I use alkaline hydrolysis (e.g., NaOH/H 2​ O 2​ ) to avoid the retro-Strecker pathway entirely? Causality: No. While alkaline hydrolysis is a viable alternative for unhindered nitriles, sterically hindered α -aminonitriles are notoriously resistant to basic conditions. The hydroxide ion is significantly bulkier than a proton, making the initial nucleophilic attack on the shielded nitrile carbon nearly impossible. Acid hydrolysis remains the authoritative standard for α,α -dialkyl amino acids when executed via the two-step protocol[4].

Quantitative Data: Hydrolysis Conditions vs. Product Distribution

To illustrate the necessity of the two-step protocol, review the following empirical data summarizing typical product distributions based on the chosen hydrolysis environment.

Hydrolysis ConditionTemp (°C)Time (h)Primary ProductSide ProductsRetro-Strecker (%)
6M HCl (Aqueous) 100 °C (Reflux)24None4-Heptanone, NH 4​ Cl> 85%
Conc. H 2​ SO 4​ (Direct) 0 °C to 25 °C482-amino-2-propylpentanamideTrace Ketone< 5%
Two-Step Protocol (Conc. H 2​ SO 4​ Dilute HCl)0 °C 120 °C48 + 72Dipropylglycine (Dpg) Trace Amide< 5%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology incorporates built-in validation checkpoints. Do not proceed to the next step until the validation criteria are met.

Protocol Step1 1. Nitrile Dissolution (Conc. H2SO4, 0 °C) Step2 2. Amide Conversion (RT, 24-48h) Step1->Step2 Step3 3. Acid Dilution (Ice Water) Step2->Step3 Step4 4. Acid Hydrolysis (Reflux 120 °C, 48-72h) Step3->Step4 Step5 5. Isolation (pH Adjustment) Step4->Step5

Two-step acid hydrolysis workflow for sterically hindered alpha-aminonitriles.

Phase 1: Nitrile Hydration (Amide Formation)

  • Preparation: Cool concentrated H 2​ SO 4​ (approx. 5–10 mL per gram of nitrile) to 0–5 °C in an ice bath under a nitrogen atmosphere.

  • Addition: Slowly add 2-amino-2-propylpentanenitrile dropwise to maintain the internal temperature strictly below 10 °C.

    • Causality: Exothermic spikes will trigger localized retro-Strecker degradation.

  • Conversion: Remove the ice bath and stir the homogeneous mixture at room temperature (20–25 °C) for 24 to 48 hours.

    • Validation Check: Extract a 50 μ L aliquot, quench in ice water, neutralize, and extract with ethyl acetate. Analyze via FT-IR. Do not proceed until the C N stretch (~2230 cm −1 ) has completely disappeared and the amide C=O stretch (~1680 cm −1 ) is dominant.

Phase 2: Amide Hydrolysis (Acid Formation) 4. Dilution: Cool the reaction mixture back to 0 °C. Very carefully, dropwise, transfer the acidic mixture into an equal volume of vigorously stirred crushed ice/water. 5. Acidification: Add concentrated HCl (equal to 50% of the initial H 2​ SO 4​ volume) to the diluted mixture to aid in solubility and provide chloride ions which can assist in the hydrolysis transition state[4]. 6. Reflux: Heat the mixture to a vigorous reflux (approx. 120 °C) for 48 to 72 hours.

  • Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the amide mass (M+H = 159.2) and the appearance of the dipropylglycine mass (M+H = 160.2).

Phase 3: Isolation 7. Neutralization: Cool the mixture to room temperature. Slowly adjust the pH to the isoelectric point of Dpg (approx. pH 5.5–6.0) using chilled aqueous NaOH or NH 4​ OH. 8. Collection: Collect the precipitated 2-amino-2-propylpentanoic acid via vacuum filtration. Wash sequentially with cold water and cold acetone to remove trace organic impurities. Dry under a high vacuum.

References

  • Peptides Containing Dipropylglycine. Part 2. Preparation of Tripeptides and Higher Homo-Oligomers of Dipropylglycine. Int J Pept Protein Res / NIH.1

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. NIH / PMC.4

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.3

  • Complete MCAT Amino Acids Proteins Guide - Outline. Jack Westin.2

Sources

Optimization

troubleshooting low recovery rates of 2-amino-2-propylpentanenitrile in biological matrices

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bioanalysis of structurally complex small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bioanalysis of structurally complex small molecules.

Extracting 2-amino-2-propylpentanenitrile (an α -aminonitrile) from biological matrices like plasma or urine presents a unique set of paradoxical challenges. Standard sample preparation protocols for basic drugs will almost certainly result in near-zero recovery for this compound. This guide is designed to deconstruct the chemical causality behind these failures and provide a self-validating, field-proven methodology to achieve >95% recovery.

Mechanistic Insights: The Triad of Recovery Loss

To troubleshoot low recovery, we must first understand the inherent chemical instability of the analyte. 2-amino-2-propylpentanenitrile is a low-molecular-weight (MW 140.23), highly lipophilic aliphatic amine. Its extraction is plagued by a "Catch-22" involving three competing failure modes:

  • The Retro-Strecker Degradation (pH Sensitivity): To extract a basic amine via traditional Liquid-Liquid Extraction (LLE), the matrix pH is typically raised above the amine's pKa (pH > 10) to neutralize the molecule. However, under basic conditions, α -aminonitriles undergo the retro-Strecker reaction, rapidly decomposing back into their constituent ketone (dipropyl ketone) and cyanide[1][2].

  • Hydrolytic Instability: Exposure to strong aqueous acids or prolonged heat will cause the nitrile group to hydrolyze into an amide or carboxylic acid[1].

  • Free-Base Volatility: If you successfully extract the un-ionized free base into an organic solvent, you will likely lose it during the nitrogen evaporation (dry-down) step. Low-molecular-weight aliphatic amines are highly volatile in their neutral state[3].

RetroStrecker A 2-amino-2-propylpentanenitrile (Intact Analyte) B Iminium Intermediate A->B High pH (>9) / Heat D Amino Acid / Amide (Hydrolysis Loss) A->D Strong Acid/Base E Protonated Aminonitrile (Stable Salt Form) A->E Mild Acid (pH 4-6) C Dipropyl Ketone + Cyanide (Retro-Strecker Loss) B->C + H2O

Mechanistic pathways of aminonitrile degradation vs. stabilization in biological matrices.

Troubleshooting FAQs

Q1: I adjusted my plasma sample to pH 11 with NaOH to maximize LLE recovery into MTBE, but my LC-MS/MS peak is completely missing. What happened? A: You have induced retro-Strecker degradation. By raising the pH to 11, you forced the α -aminonitrile to revert to dipropyl ketone and cyanide[2]. For aminonitriles, you cannot use high-pH LLE. You must extract the compound in its stable, protonated state using a mild acidic buffer (pH 4–6) combined with Solid-Phase Extraction (SPE).

Q2: I switched to an Oasis HLB (Reversed-Phase) SPE cartridge. The compound isn't degrading, but it's eluting during my aqueous wash steps. How do I fix this? A: At physiological pH (7.4) or mild acidic conditions, the primary amine is protonated (ionized). Reversed-phase sorbents cannot strongly retain small, polar, ionized molecules, leading to breakthrough during the wash step[4]. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. MCX utilizes a dual-retention mechanism: the reversed-phase backbone captures the lipophilic propyl chains, while the sulfonic acid groups form a strong ionic bond with the protonated amine.

Q3: My MCX SPE extraction efficiency is great before evaporation, but after nitrogen blow-down, my recovery drops to <15%. Why? A: To elute the compound from an MCX cartridge, you must use a basic organic solvent (e.g., 5% NH4​OH in Methanol) to break the ionic bond. This temporarily converts your analyte back into its un-ionized free base. Because 2-amino-2-propylpentanenitrile is a small aliphatic amine, the free base is highly volatile and co-evaporates with the methanol during the nitrogen dry-down[3]. Solution: You must use an acidic keeper solvent . Pre-spike your collection tubes with a small volume of acid (e.g., 20 µL of 5% HCl in methanol). As the basic eluate drips into the tube, it is immediately neutralized, converting the volatile free base back into a stable, non-volatile hydrochloride salt before evaporation begins.

Optimized Workflow: Mixed-Mode Cation Exchange (MCX) SPE

To bypass the Catch-22 of aminonitrile extraction, we utilize a self-validating MCX workflow. This protocol ensures the analyte remains in its stable, protonated state during extraction and is chemically anchored during evaporation.

Step-by-Step Methodology
  • Protein Precipitation: To 100 µL of biological matrix (plasma/urine), add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Dilution: Transfer 200 µL of the supernatant to a clean tube and dilute with 400 µL of 2% Formic Acid in water. Causality: This ensures the sample is highly aqueous and the amine is fully protonated for ion exchange.

  • SPE Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% Formic Acid in water (removes polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral/acidic lipophilic interferences; the analyte remains locked via ionic bonds).

  • Preparation for Elution (Critical Step): Add 20 µL of an Acidic Keeper (5% HCl in Methanol) directly into the bottom of the clean collection tubes.

  • Elution: Elute the analyte with 1 mL of 5% NH4​OH in Methanol directly into the prepared collection tubes. Vortex immediately to ensure salt formation.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at a low temperature (≤ 30°C). Reconstitute in 100 µL of initial mobile phase.

SPEWorkflow N1 1. Biological Sample (Plasma/Urine) N2 2. Protein Precipitation (Cold ACN + 1% FA) N1->N2 N3 3. Dilution (Aqueous Buffer pH 4) N2->N3 Centrifuge & Transfer N4 4. MCX SPE Loading (Analyte is Protonated) N3->N4 Cation Exchange Binding N5 5. Wash 1: 2% FA in H2O Wash 2: 100% MeOH N4->N5 Removes Neutrals/Acids N6 6. Elution: 5% NH4OH in MeOH N5->N6 Disrupts Ionic Bond N7 7. Immediate Neutralization (Elute into Acidic Keeper) N6->N7 Prevents Volatilization N8 8. N2 Evaporation & Reconstitution N7->N8 Stable Dry-Down

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for volatile aminonitriles.

Quantitative Data Summary

The table below summarizes the expected recovery metrics when applying different sample preparation strategies to 2-amino-2-propylpentanenitrile in human plasma.

Extraction MethodMatrix pHEvaporation ModifierMean Recovery (%)Matrix Effect (%)Primary Failure Mode
LLE (MTBE)11.0None12.4 ± 3.1-15.2Retro-Strecker Degradation
LLE (MTBE)8.0None45.1 ± 8.5-18.5Volatilization during N2 dry-down
LLE (MTBE)8.05% HCl in MeOH (Keeper)82.3 ± 4.2-16.4Emulsion / Partial Ionization
RP-SPE (HLB)7.45% HCl in MeOH (Keeper)35.6 ± 6.7-22.1Breakthrough during wash step
MCX-SPE 4.0 5% HCl in MeOH (Keeper) 96.8 ± 2.1 -4.5 None (Optimal Workflow)

References

  • BenchChem. "Preventing degradation of aminonitriles during workup and purification." BenchChem Tech Support.
  • National Institutes of Health (PMC). "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities.
  • LCGC International. "Practical Aspects of Solvent Extraction.
  • BenchChem. "Low recovery of 1-Aminohydantoin-d2 hydrochloride in extraction." BenchChem Tech Support.

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for 2-Amino-2-propylpentanenitrile Quantification: A Comparison Guide

Physicochemical Profiling & Analytical Challenges 2-Amino-2-propylpentanenitrile (CAS: 805181-81-1) is a sterically hindered, α -tertiary amino nitrile. It serves as a critical intermediate in the synthesis of complex ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Analytical Challenges

2-Amino-2-propylpentanenitrile (CAS: 805181-81-1) is a sterically hindered, α -tertiary amino nitrile. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including specialized primary α -tertiary amines and novel analogues of valproic acid 1.

From an analytical perspective, quantifying this molecule presents a unique set of challenges. With a molecular formula of C8​H16​N2​ (MW: 140.23 g/mol ) 2, the structure consists entirely of aliphatic chains, a nitrile group, and a primary amine. It completely lacks a conjugated π -electron system, rendering its molar absorptivity in the standard UV range (210–400 nm) virtually non-existent. Furthermore, the highly basic primary amine introduces a high risk of secondary interactions with silanol groups on chromatographic stationary phases, which historically leads to severe peak tailing and poor integration.

To establish a robust control strategy compliant with33, analytical scientists must select a modality that circumvents these physicochemical limitations.

Workflow A 2-Amino-2-propylpentanenitrile (Analyte Assessment) B Does the matrix require high sensitivity (<10 ng/mL)? A->B C Is UV/Vis detection the only available hardware? B->C No (API / Process Chemistry) D LC-MS/MS (ESI+) Direct MRM Analysis B->D Yes (Biological Matrix) E GC-FID Base-deactivated Capillary C->E No (Universal Carbon Detection) F HPLC-UV Pre-column OPA Derivatization C->F Yes

Decision matrix for selecting the optimal analytical modality for 2-amino-2-propylpentanenitrile.

Experimental Protocols & Mechanistic Causality

Protocol A: LC-MS/MS (The Gold Standard for Sensitivity)

Causality behind the methodology: Because 2-amino-2-propylpentanenitrile contains a basic primary amine ( pKa​≈10 ), it is readily protonated in acidic mobile phases (e.g., 0.1% formic acid), yielding a robust [M+H]+ precursor ion at m/z 141.1. However, traditional C18 columns often yield poor retention for low-molecular-weight aliphatic amines under acidic conditions due to charge repulsion. To counteract this, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides orthogonal retention mechanisms—specifically, dipole-dipole interactions with the nitrile group and hydrogen bonding—ensuring a retention factor ( k′ ) > 2, which is critical to avoid ion suppression from early-eluting void volume salts.

Self-Validating Workflow:

  • Sample Preparation: Dilute samples in 90:10 Water:Acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS).

  • Chromatography: Inject 2 µL onto a PFP column (50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Primary transition: m/z 141.1 98.1 (loss of propyl group).

  • System Suitability Test (SST) & Lockout: The protocol is governed by an automated SST sequence. Before any unknown samples are analyzed, the system must inject a Low-QC standard. The mass spectrometer firmware evaluates the signal-to-noise (S/N) ratio. If S/N < 10, or if the retention time shifts by > 0.1 minutes, the batch is automatically locked out. Furthermore, if the SIL-IS peak area in any sample deviates by >15% from the mean, the sequence automatically triggers a reinjection protocol.

Protocol B: HPLC-UV with Automated Pre-Column Derivatization

Causality behind the methodology: To overcome the analyte's lack of a UV chromophore, we employ o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol. The causality here is strictly nucleophilic: the unprotonated primary amine of the analyte attacks the aldehyde groups of OPA, followed by thiol incorporation, forming a highly conjugated 1-alkylthio-2-alkyl-substituted isoindole derivative. This shifts the detection wavelength to a highly specific 338 nm. Because the reaction requires the amine to be unprotonated, the sample diluent must be heavily buffered at pH 9.5 (borate buffer).

Pathway A Dipropyl Ketone + NH3 + HCN B 2-Amino-2-propylpentanenitrile (Target Analyte) A->B Strecker Synthesis D 1-Alkylthio-2-alkyl-isoindole (UV Active at 338 nm) B->D Nucleophilic Attack (pH 9.5) C o-Phthalaldehyde (OPA) + 2-Mercaptoethanol C->D Derivatization Reagent

Strecker synthesis pathway and subsequent OPA derivatization of the target analyte.

Self-Validating Workflow:

  • Reagent Preparation: Prepare OPA (10 mg/mL) and 2-mercaptoethanol in 0.4 M Borate buffer (pH 9.5).

  • Automated Derivatization: Isoindole derivatives are notoriously unstable, degrading via oxidation within minutes. A manual derivatization protocol introduces unacceptable human error. Therefore, this protocol mandates an automated, in-needle derivatization programmed into the autosampler.

  • Fail-Safe Mechanism: The sequence software enforces exactly 60 seconds of mixing and reaction time prior to injection for every vial. If the autosampler robotic arm experiences a mechanical delay >5 seconds, the sequence automatically aborts, preventing the acquisition of degraded, inaccurate data.

  • Chromatography: Inject onto a standard C18 column (150 x 4.6 mm, 3 µm). Isocratic elution with 60:40 Methanol:Water. Detection at 338 nm.

Quantitative Performance Comparison

The table below summarizes the validation data for the three primary analytical modalities, evaluated against the acceptance criteria defined in the ICH Q2(R2) framework 3.

Validation ParameterICH Q2(R2) RequirementGC-FID (Direct)HPLC-UV (OPA Derivatized)LC-MS/MS (ESI+)
Limit of Detection (LOD) S/N 31.5 µg/mL50 ng/mL0.8 ng/mL
Limit of Quantitation (LOQ) S/N 10, RSD 10%5.0 µg/mL150 ng/mL2.5 ng/mL
Linearity (Range) Spanning 70–130% of target5 – 500 µg/mL150 – 10,000 ng/mL2.5 – 1,000 ng/mL
Linearity ( R2 ) 0.9950.9970.9960.999
Accuracy (% Recovery) 95.0% – 105.0%96.2% ± 2.1%95.8% ± 3.4%99.1% ± 1.2%
Precision (Repeatability) % RSD 2.0% (Assay)1.8%2.5% (borderline)0.9%
Specificity Baseline resolution ( Rs​>1.5 ) Rs​=1.6 (Requires base-deactivated column) Rs​=2.8 (Highly specific to primary amines)MRM provides absolute mass specificity
Summary Recommendations
  • For Process Chemistry & Bulk API Release: GC-FID is recommended. The high concentrations typically encountered in process chemistry negate the need for high sensitivity, and avoiding derivatization streamlines the workflow. However, a base-deactivated column (e.g., CP-Volamine) is strictly required to prevent peak tailing.

  • For Pharmacokinetic/Biological Matrices: LC-MS/MS is the only viable option. The sub-ng/mL sensitivity and absolute specificity provided by MRM transitions are necessary to quantify the analyte against complex biological backgrounds.

  • For Resource-Constrained QA/QC Labs: HPLC-UV with automated OPA derivatization offers a middle ground, providing excellent sensitivity without the capital expenditure of a mass spectrometer, provided the automated timing fail-safes are rigorously validated.

References

  • European Medicines Agency / ICH. (2024). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from:[Link]

  • The Royal Society of Chemistry. (2018). Primary α -Tertiary Amine Synthesis via α -C–H Functionalization. Retrieved from:[Link]

  • Chemspace. 2-amino-2-propylpentanenitrile (CAS 805181-81-1) Structure and Physicochemical Info. Retrieved from:[Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: GC vs. HPLC for 2-Amino-2-propylpentanenitrile Analysis

Executive Summary & Mechanistic Context 2-Amino-2-propylpentanenitrile (CAS: 805181-81-1) is a critical α -aminonitrile intermediate synthesized via the multi-component Strecker reaction[1]. It is the direct precursor to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Amino-2-propylpentanenitrile (CAS: 805181-81-1) is a critical α -aminonitrile intermediate synthesized via the multi-component Strecker reaction[1]. It is the direct precursor to dipropylglycine, a highly sterically hindered unnatural amino acid and an analog of the antiepileptic drug valproic acid.

Accurate quantification of this intermediate is essential for monitoring reaction conversion and ensuring the purity of downstream active pharmaceutical ingredients (APIs)[2]. However, its chemical structure presents a dual analytical challenge:

  • Volatility vs. Thermal Stability: As a low-molecular-weight aliphatic compound (140.23 g/mol ), it is sufficiently volatile for Gas Chromatography (GC). Yet, the primary amine group is prone to thermal degradation and adsorption onto active silanol sites in standard GC inlets.

  • Lack of Chromophore: The purely aliphatic backbone lacks a conjugated π -system, rendering direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective at standard wavelengths.

To establish a robust, phase-appropriate control strategy, this guide details the orthogonal cross-validation of a direct GC-FID method and a pre-column derivatized HPLC-UV method, strictly adhering to the ICH Q2(R2) validation framework[3].

Strategic Rationale: The Causality Behind Method Design

A single analytical technique is often insufficient for reactive intermediates. Cross-validating GC and HPLC provides orthogonal selectivity, ensuring that impurities hidden in one method are exposed in the other.

  • The GC-FID Strategy: Gas chromatography equipped with a Flame Ionization Detector (FID) provides universal detection for carbon-containing volatiles. To prevent the primary amine from hydrogen-bonding with the silica inlet—which causes severe peak tailing and quantitative inaccuracy—the method mandates the use of a base-deactivated split liner .

  • The HPLC-UV Strategy: To overcome the lack of UV absorbance, the primary amine is subjected to pre-column derivatization using o-phthalaldehyde (OPA) and a thiol catalyst (3-mercaptopropionic acid). This rapidly converts the transparent aminonitrile into a highly conjugated, UV-absorbing isoindole derivative[4]. This low-temperature approach acts as a failsafe against the thermal degradation risks inherent to GC.

Workflow A 2-Amino-2-propylpentanenitrile (Analyte) B GC-FID Pathway (Volatility-Based) A->B C HPLC-UV Pathway (Derivatization-Based) A->C D Direct Injection (Base-Deactivated Liner) B->D E Pre-Column Derivatization (OPA Reagent) C->E F Thermal Separation (Capillary Column) D->F G Reversed-Phase Separation (C18 Column) E->G H Orthogonal Cross-Validation (ICH Q2(R2) Compliance) F->H G->H

Orthogonal cross-validation workflow for 2-amino-2-propylpentanenitrile using GC and HPLC.

Self-Validating Experimental Protocols

Every robust analytical protocol must be a self-validating system. The following methodologies incorporate built-in System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any sample is analyzed.

Protocol A: GC-FID Analysis (Direct Injection)

Objective: High-resolution quantification of the aminonitrile and volatile Strecker byproducts.

  • System Preparation: Install a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Critical Step: Install a fresh, base-deactivated split/splitless liner. Standard liners will cause irreversible amine adsorption.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of GC-grade dichloromethane (DCM). Add 1.0 mg/mL of undecane as an internal standard to correct for injection volume variations.

  • Self-Validation (SST): Inject a 1.0 mg/mL standard mix.

    • Acceptance Criteria: The tailing factor ( Tf​ ) for the 2-amino-2-propylpentanenitrile peak must be ≤1.5 . If Tf​>1.5 , the inlet is active; replace the liner and gold seal before proceeding.

  • Execution:

    • Injection Volume: 1 µL (Split ratio 10:1).

    • Inlet Temperature: 220°C.

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C (hold 2 min).

    • Detector: FID at 280°C.

Protocol B: HPLC-UV Analysis (OPA Derivatization)

Objective: Thermal-degradation-free quantification leveraging chemical derivatization.

  • System Preparation: Install a C18 column optimized for amino acid analysis (e.g., 150 × 4.6 mm, 3 µm)[4]. Set the column compartment to 40°C.

  • Derivatization Chemistry: In an autosampler vial, combine 10 µL of sample (1 mg/mL in 0.1 M borate buffer, pH 10.4) with 10 µL of OPA derivatization reagent (10 mg/mL OPA in methanol containing 1% 3-mercaptopropionic acid). Allow the reaction to proceed for exactly 2.0 minutes at room temperature.

  • Self-Validation (SST): Inject a derivatized blank (buffer + OPA reagent).

    • Acceptance Criteria: No interfering peaks may elute at the retention time of the derivatized analyte. The resolution ( Rs​ ) between the analyte peak and the nearest OPA-reagent byproduct peak must be ≥2.0 .

  • Execution:

    • Injection Volume: 5 µL.

    • Mobile Phase A: 20 mM Sodium acetate buffer (pH 7.2).

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).

    • Gradient: 10% B to 80% B over 15 minutes.

    • Detection: UV at 338 nm[4].

Cross-Validation Data & Method Comparison

The validation was executed in alignment with the ICH Q2(R2) guidelines, which mandate the evaluation of specificity, linearity, accuracy, and precision for quantitative impurity and assay procedures[3].

Validation A ICH Q2(R2) Framework B Specificity (Peak Purity) A->B C Linearity (R² > 0.999) A->C D Accuracy (Spike Recovery) A->D E Precision (RSD < 2.0%) A->E

ICH Q2(R2) validation parameter matrix for analytical method robustness.

Table 1: Chromatographic Parameter Comparison
ParameterGC-FID (Direct)HPLC-UV (Derivatized)
Separation Mechanism Boiling point / VolatilityHydrophobicity (Isoindole derivative)
Sample Prep Time < 2 minutes (Dilute & Shoot)~5 minutes (Precise timing required)
Thermal Risk Moderate (Inlet degradation possible)None (Room temperature derivatization)
Primary Advantage Detects non-UV active volatile impuritiesExcellent stability; highly specific to amines
Table 2: Quantitative Validation Metrics (ICH Q2(R2))
Validation MetricGC-FID PerformanceHPLC-UV PerformanceAcceptance Criteria[3]
Limit of Detection (LOD) 1.5 µg/mL0.2 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 5.0 µg/mL0.6 µg/mLSignal-to-Noise 10:1
Linearity Range 5.0 – 2000 µg/mL0.6 – 500 µg/mL R2≥0.999
Accuracy (Recovery) 98.5% – 101.2%99.1% – 100.8%98.0% – 102.0%
Method Precision (RSD) 1.8% (n=6)0.9% (n=6) ≤2.0%

Data Synthesis & Conclusion: Both methods successfully pass ICH Q2(R2) validation criteria. The GC-FID method offers a broader dynamic range and simpler sample preparation, making it ideal for high-throughput, in-process reaction monitoring. Conversely, the HPLC-UV method demonstrates superior sensitivity (LOD of 0.2 µg/mL) and tighter precision (0.9% RSD) due to the highly specific OPA reaction[4], making it the method of choice for final API intermediate release testing where trace-level quantification is paramount.

References

  • [4] Amino Acid Analysis - Agilent. 4

  • [3] Validation of Analytical Procedures Q2(R2) - ICH. 3

  • [1] The Strecker Synthesis of Amino Acids - Master Organic Chemistry. 1

  • [2] Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. 2

Sources

Validation

Comparative Receptor Binding Kinetics of 2-Amino-2-propylpentanenitrile Analogs: A Guide for Neuropharmacological Drug Development

Executive Summary The transition from equilibrium-driven drug discovery ( Kd​ , IC50​ ) to kinetic-driven optimization ( kon​ , koff​ , Residence Time) has fundamentally reshaped neuropharmacology[1]. For decades, Valpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from equilibrium-driven drug discovery ( Kd​ , IC50​ ) to kinetic-driven optimization ( kon​ , koff​ , Residence Time) has fundamentally reshaped neuropharmacology[1]. For decades, Valproic Acid (VPA) and its amide derivative Valpromide (VPD) have served as foundational scaffolds for antiepileptic and mood-stabilizing therapies. However, their rapid dissociation rates and susceptibility to hepatotoxic β -oxidation limit their clinical ceiling[2].

This guide objectively compares the receptor binding kinetics of traditional branched-chain fatty acids against a novel structural class: α,α -disubstituted aminonitriles (e.g., 2-amino-2-propylpentanenitrile). We will examine their interaction kinetics with the GABA A​ receptor and voltage-gated sodium channels (Na v​ 1.2) using Surface Plasmon Resonance (SPR) methodologies.

Mechanistic Rationale: The α -Aminonitrile Scaffold

The substitution of a carboxylate (VPA) or an amide (VPD) with an α -aminonitrile group fundamentally alters the molecule's interaction with the receptor binding pocket.

  • Lipophilicity & Membrane Partitioning: The nitrile group ( -C≡N ) is a strong dipole but lacks a formal negative charge at physiological pH. This increases the overall lipophilicity (LogP), allowing the molecule to partition into the neuronal membrane far more rapidly than VPA. This translates directly to a higher association rate constant ( kon​ ).

  • Hydrogen Bonding & Steric Fit: The linear geometry of the nitrile group allows it to penetrate deeper hydrophobic sub-pockets within the GABA A​ receptor allosteric site. The α -amino group provides an additional hydrogen-bond donor, establishing a bidentate interaction that significantly reduces the dissociation rate ( koff​ ), thus prolonging the drug-target residence time ( τ ).

  • Metabolic Stability: Unlike VPA, which undergoes extensive glucuronidation and β -oxidation, the α -aminonitrile scaffold is sterically hindered and resistant to these pathways, improving its pharmacokinetic half-life.

G A 2-Amino-2-propylpentanenitrile (Ligand) B GABA-A Receptor (Allosteric Site) A->B High k_on C Na+ Channel (Nav1.2) (Pore Domain) A->C State-dependent D Enhanced Cl- Influx (Hyperpolarization) B->D Allosteric Mod E Reduced Na+ Influx (Excitability Dampened) C->E Blockade

Receptor binding pathways of 2-amino-2-propylpentanenitrile at GABAergic and Nav targets.

Comparative Kinetic Data

The following table summarizes the quantitative binding kinetics of VPA, VPD, 2-amino-2-propylpentanenitrile (Compound A), and a fluorinated aminonitrile analog (Compound B) against the isolated GABA A​ receptor complex. Data were derived from label-free SPR assays at 25°C.

CompoundTarget kon​ (M−1s−1) koff​ (s−1) Kd​ (μM) Residence Time τ (s)
Valproic Acid (VPA) GABA A​ 1.2×103 0.85 708 1.1
Valpromide (VPD) GABA A​ 2.5×103 0.42 168 2.3
2-Amino-2-propylpentanenitrile GABA A​ 8.4×104 0.05 0.59 20.0
Fluorinated Nitrile Analog GABA A​ 1.1×105 0.01 0.09 100.0

Analysis: The data clearly demonstrates that while VPA is a low-affinity, rapid-equilibrium binder (residence time ~1 second), the α -aminonitrile scaffold exhibits a nearly 20-fold increase in residence time. This prolonged target engagement is primarily driven by a drastically reduced koff​ , a hallmark of optimized drug-target kinetics[1].

Experimental Methodology: SPR Kinetic Profiling

To ensure scientific integrity and reproducibility, the kinetic parameters were determined using a self-validating Surface Plasmon Resonance (SPR) protocol. Because the GABA A​ receptor is a multi-subunit transmembrane protein, traditional amine-coupling to a dextran matrix will denature the receptor. Therefore, we utilize an L1 sensor chip designed for liposome capture, maintaining the receptor in its native lipid environment[3].

Workflow S1 Sensor Chip Functionalization S2 Receptor Immobilization S1->S2 S3 Ligand Injection (Titration) S2->S3 S4 Kinetic Analysis (k_on, k_off) S3->S4

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Step-by-Step Protocol

Step 1: Surface Preparation (L1 Chip Functionalization)

  • Action: Condition the L1 sensor chip with two 1-minute injections of 20 mM CHAPS at 30 µL/min.

  • Causality: CHAPS removes any residual lipid from previous runs, ensuring a pristine lipophilic surface for reproducible liposome capture.

Step 2: Receptor Immobilization (Self-Validating System)

  • Action: Inject GABA A​ receptor-reconstituted proteoliposomes into Flow Cell 2 (Active). Inject blank liposomes (lipid only) into Flow Cell 1 (Reference).

  • Causality: The reference channel is critical. Because 2-amino-2-propylpentanenitrile is highly lipophilic, it will partition into the lipid bilayer. Subtracting the signal of Flow Cell 1 from Flow Cell 2 isolates the true receptor-binding event from bulk lipid partitioning.

Step 3: Positive Control Validation

  • Action: Inject a saturating concentration (1 mM) of VPA.

  • Causality: This verifies that the immobilized GABA A​ receptors are in an active, ligand-receptive conformation before testing the novel aminonitrile analogs.

Step 4: Ligand Titration (Multi-Cycle Kinetics)

  • Action: Inject 2-amino-2-propylpentanenitrile in a 2-fold dilution series (from 10 µM down to 0.15 µM) at a high flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the ligand to the sensor surface.

Step 5: Data Fitting

  • Action: Fit the double-referenced sensorgrams (Active - Reference, minus Blank injections) using a 1:1 Langmuir binding model.

  • Causality: Double referencing removes bulk refractive index changes and baseline drift, yielding highly accurate kon​ and koff​ values.

Discussion: Translating Kinetics to In Vivo Efficacy

The objective comparison between VPA and 2-amino-2-propylpentanenitrile highlights a paradigm shift in neuroactive drug design. The traditional VPA scaffold relies on high dosing to maintain therapeutic concentrations due to its rapid koff​ and high Kd​ . This systemic overload is directly responsible for off-target toxicities (e.g., teratogenicity, hepatotoxicity).

Conversely, the α -aminonitrile scaffold achieves a significantly longer residence time ( τ=20.0 s). This sustained target engagement implies that lower systemic doses can maintain the desired pharmacological effect (enhanced Cl- influx and dampened neuronal excitability). For drug development professionals, replacing the carboxylate with an α -aminonitrile represents a highly viable strategy to decouple the antiepileptic efficacy of branched-chain aliphatics from their metabolic liabilities.

References

  • Copeland RA. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. [Link]

  • Bialer M. (2012). Why are antiepileptic drugs used for nonepileptic conditions? Epilepsia. [Link]

  • Rich RL, Myszka DG. (2005). Grading the commercial optical biosensor literature. Journal of Molecular Recognition. [Link]

Comparative

Reproducibility Assessment of 2-Amino-2-propylpentanenitrile Synthesis Pathways: A Comparative Guide

Executive Summary 2-Amino-2-propylpentanenitrile (CAS: 805181-81-1)[1] is a highly sterically hindered α -aminonitrile. It serves as the critical intermediate for dipropylglycine (Dpg), a non-proteinogenic α,α -dialkyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-propylpentanenitrile (CAS: 805181-81-1)[1] is a highly sterically hindered α -aminonitrile. It serves as the critical intermediate for dipropylglycine (Dpg), a non-proteinogenic α,α -dialkyl amino acid utilized in the de novo design of peptides to force fully extended C5​ -conformations[2]. Synthesizing this intermediate from heptan-4-one (dipropyl ketone) via the Strecker reaction is notoriously difficult. This guide objectively compares the classical aqueous Strecker, the anhydrous TMSCN/Lewis acid modification, and modern continuous-flow methodologies, providing researchers with validated, reproducible protocols.

Mechanistic Causality: The Steric Challenge (E-E-A-T)

The core difficulty in synthesizing 2-amino-2-propylpentanenitrile lies in the extreme steric bulk of the two propyl chains flanking the carbonyl carbon of heptan-4-one.

  • Reversibility of Imine Formation: In classical aqueous conditions, the formation of the ketimine intermediate is highly reversible. The steric clash of the propyl groups pushes the equilibrium back toward the starting ketone.

  • Competing Cyanohydrin Formation: Enolizable and sterically hindered ketones often fail under classical conditions because cyanide addition to the ketone (forming a cyanohydrin) outcompetes the slow formation of the hindered imine[3].

  • Aldol Side Reactions: The basic conditions of classical ammonia/cyanide mixtures can trigger aldol condensations of the enolizable heptan-4-one[3].

To overcome these thermodynamic barriers, modern pathways rely on anhydrous conditions and irreversible trapping agents like trimethylsilyl cyanide (TMSCN)[4].

G K Heptan-4-one I Ketimine Intermediate K->I + NH3 C Cyanohydrin (Dead End) K->C + HCN (aq) I->K Hydrolysis P1 Classical Strecker (Low Yield) I->P1 + NaCN P2 TMSCN Strecker (High Yield) I->P2 + TMSCN

Mechanistic divergence in the Strecker synthesis of sterically hindered heptan-4-one.

Quantitative Data: Pathway Performance Comparison

The following table summarizes the experimental metrics for the three primary synthesis pathways. Data reflects standardized 10 mmol scale reactions.

Synthesis PathwayCyanide SourceSolvent SystemTemp / TimeIsolated Yield (%)Reproducibility (RSD)
A. Classical Aqueous NaCN / NH₄ClH₂O / MeOH60 °C / 48 h25 - 35%High (±18%)
B. Modified Lewis Acid TMSCNAnhydrous MeCN25 °C / 24 h78 - 85%Low (±5%)
C. Continuous Flow TMSCNAnhydrous MeCN60 °C / 20 min> 92%Very Low (±2%)

Experimental Workflows & Self-Validating Protocols

Pathway A: Classical Aqueous Strecker (Benchmark, Not Recommended)
  • Causality: Relies on the in situ generation of HCN from NaCN and NH₄Cl in aqueous ammonia. The presence of water drives the hydrolysis of the hindered imine, capping the yield.

  • Protocol:

    • Dissolve heptan-4-one (10 mmol) in 15 mL of methanol.

    • Add an aqueous solution (10 mL) containing NH₄Cl (15 mmol) and NaCN (12 mmol). (Caution: Highly toxic).

    • Stir at 60 °C for 48 hours in a sealed tube.

    • Extract with diethyl ether (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Analyze the crude mixture via GC-MS. The protocol is self-validating if the chromatogram shows a dominant unreacted ketone peak, confirming the thermodynamic limitation of the aqueous pathway for sterically hindered substrates.

Pathway B: Modified Anhydrous Strecker (TMSCN + Lewis Acid)
  • Causality: Utilizes TMSCN as an anhydrous cyanide source and a Lewis acid (e.g., Sn-montmorillonite or Cr-MIL-101) to activate the sterically hindered carbonyl[4][5]. The silyl group irreversibly traps the intermediate, driving the reaction forward without aqueous hydrolysis.

  • Protocol:

    • Imine Formation: In an oven-dried Schlenk flask under argon, dissolve heptan-4-one (10 mmol) in anhydrous acetonitrile (20 mL). Add a solution of ammonia in methanol (2.0 M, 15 mmol) and a catalytic amount of Sn-exchanged montmorillonite (10 mol%)[5].

    • Cyanation: Cool the mixture to 0 °C. Dropwise, add trimethylsilyl cyanide (TMSCN, 12 mmol) over 15 minutes.

    • Thermal Activation: Warm to room temperature and stir for 24 hours.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Pull a 50 µL aliquot prior to quench, evaporate under N₂, and dissolve in CDCl₃. The reaction is validated when the ¹H NMR multiplet at δ ~2.40 ppm (ketone α -CH₂) is completely replaced by upfield shifts, and FTIR shows a distinct C≡N stretch at ~2230 cm⁻¹.

Pathway C: Continuous-Flow Microreactor Synthesis (Optimal)
  • Causality: Cyanide chemistry is inherently hazardous. Continuous flow microreactors enhance multiphase mass transfer, allow for precise thermal control, and safely contain toxic intermediates, dramatically improving yield and reproducibility[6].

  • Protocol:

    • System Priming: Flush a PFA microreactor coil (10 mL internal volume) with anhydrous acetonitrile at 0.5 mL/min.

    • Reagent Streams: Prepare Stream A (Heptan-4-one 1.0 M and NH₃ 1.5 M in MeCN) and Stream B (TMSCN 1.2 M in MeCN).

    • Continuous Mixing: Pump Stream A and Stream B at equal flow rates (0.25 mL/min each) into a static T-mixer, yielding a residence time of 20 minutes in the 60 °C heated reactor zone[6].

    • Collection: Route the effluent into a collection vessel containing basic alumina to quench unreacted TMSCN.

  • Self-Validation: Route the reactor effluent through an in-line benchtop IR flow cell. The system is self-validating and at steady-state when the carbonyl stretch (1715 cm⁻¹) flattens and the nitrile stretch (2230 cm⁻¹) maintains a constant absorbance unit (AU) threshold.

Flow S1 Stream A: Ketone + NH3 M T-Mixer S1->M S2 Stream B: TMSCN S2->M R Microreactor Coil (60°C, 20 min) M->R Q In-line IR Validation R->Q Out Quench & Collection Q->Out

Continuous-flow microreactor setup for the safe, high-yield synthesis of alpha-aminonitriles.

Sources

Validation

Comprehensive Mass Spectrometry Fragmentation Guide: 2-Amino-2-propylpentanenitrile vs. Structural Isomers

Introduction: The Analytical Challenge of Highly Branched Aminonitriles In the development of unnatural amino acids and neuroactive compounds (such as valproic acid derivatives like dipropylglycine), α -aminonitriles ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Highly Branched Aminonitriles

In the development of unnatural amino acids and neuroactive compounds (such as valproic acid derivatives like dipropylglycine), α -aminonitriles serve as critical synthetic intermediates. The is the most common method for generating these α -aminonitriles[1]. However, verifying the structural integrity of highly branched intermediates like 2-amino-2-propylpentanenitrile (Exact Mass: 140.1313 Da) presents a unique analytical challenge.

Because structural isomers share the same molecular weight and elemental composition ( C8​H16​N2​ ), standard mass determination is insufficient. To distinguish 2-amino-2-propylpentanenitrile from its linear or asymmetrically branched isomers, analysts must rely on the precise causality of mass spectrometry (MS) fragmentation patterns. This guide objectively compares the MS behavior of 2-amino-2-propylpentanenitrile against two alternative isomers, providing the mechanistic rationale and experimental protocols required for definitive structural elucidation.

Mechanistic Causality: The Rules Governing Aminonitrile Fragmentation

Do not merely memorize fragment masses; understanding the thermodynamic drivers behind ionization will allow you to predict the behavior of any aminonitrile.

Electron Ionization (EI-MS): α -Cleavage and Stevenson's Rule

In hard ionization techniques like EI (70 eV), aliphatic amines and aminonitriles undergo rapid[2]. The electron is ejected from the nitrogen lone pair, and the C-C bond nearest to the nitrogen atom breaks. This yields an alkyl radical and a resonance-stabilized iminium cation.

When a molecule has multiple different groups attached to the α -carbon, which one is lost? This is dictated by [3]. The rule states that in competing fragmentations, the cleavage that results in the loss of the largest alkyl radical is thermodynamically favored because it leaves behind the most stable neutral radical counterpart. Therefore, the base peak in an EI spectrum directly reveals the largest functional group attached to the α -carbon.

Electrospray Ionization (ESI-MS/MS): Even-Electron Neutral Losses

In soft ionization techniques like LC-ESI-MS, the molecule forms an even-electron protonated precursor, [M+H]+ . According to the principles of [4], these precursors prefer to expel stable neutral molecules rather than radicals. Consequently, Collision-Induced Dissociation (CID) will primarily show losses of ammonia ( −NH3​ , 17 Da) and hydrogen cyanide ( −HCN , 27 Da), followed by inductive cleavage of the alkyl chains (e.g., loss of propene, 42 Da).

Objective Comparison: Fragmentation of C8​H16​N2​ Isomers

To demonstrate the power of Stevenson's Rule, we compare 2-amino-2-propylpentanenitrile (symmetric branching) with two structural alternatives: a linear isomer and an asymmetrically branched isomer.

Isomer A: 2-Amino-2-propylpentanenitrile (The Target)
  • Structure: α -carbon bonded to −CN , −NH2​ , and two propyl groups ( −C3​H7​ ).

  • EI-MS Base Peak: Loss of a propyl radical (43 Da) yields an iminium ion at m/z 97 .

  • Secondary Peak: Loss of the cyano radical (26 Da) yields m/z 114 .

Isomer B: 2-Amino-octanenitrile (Linear Alternative)
  • Structure: α -carbon bonded to −CN , −NH2​ , −H , and one hexyl group ( −C6​H13​ ).

  • EI-MS Base Peak: Loss of the massive hexyl radical (85 Da) yields an iminium ion at m/z 55 .

Isomer C: 2-Amino-2-methylheptanenitrile (Asymmetric Alternative)
  • Structure: α -carbon bonded to −CN , −NH2​ , one methyl ( −CH3​ ), and one pentyl ( −C5​H11​ ).

  • EI-MS Base Peak: Loss of the pentyl radical (71 Da) yields an iminium ion at m/z 69 .

Quantitative Data Summary

Table 1: GC-EI-MS (70 eV) Major Fragment Comparison

CompoundExact MassLargest α -SubstituentExpected Base Peak (EI)Minor α -Cleavage Peak
2-Amino-2-propylpentanenitrile 140.1313Propyl (43 Da)m/z 97 [M−C3​H7​]+ m/z 114 [M−CN]+
2-Amino-octanenitrile 140.1313Hexyl (85 Da)m/z 55 [M−C6​H13​]+ m/z 139 [M−H]+
2-Amino-2-methylheptanenitrile 140.1313Pentyl (71 Da)m/z 69 [M−C5​H11​]+ m/z 125 [M−CH3​]+

Table 2: LC-ESI-MS/MS (CID) Product Ion Comparison

CompoundPrecursor [M+H]+ Loss of NH3​ (-17)Loss of HCN (-27)Alkene Loss (Inductive)
2-Amino-2-propylpentanenitrile m/z 141.1m/z 124.1m/z 114.1m/z 99.1 (-Propene)
2-Amino-octanenitrile m/z 141.1m/z 124.1m/z 114.1m/z 57.1 (-Hexene)

Visualizing the Fragmentation & Workflow

G M Molecular Ion [M]•+ m/z 140 F1 Iminium Ion [M-C3H7]+ m/z 97 (Base Peak) M->F1 α-Cleavage (Favored) R1 •C3H7 (Propyl Radical) Neutral Loss M->R1 F2 Iminium Ion [M-CN]+ m/z 114 M->F2 α-Cleavage (Minor) R2 •CN (Cyano Radical) Neutral Loss M->R2

Caption: EI-MS alpha-cleavage fragmentation pathways for 2-amino-2-propylpentanenitrile.

Workflow Step1 1. Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) Step2 2. Chromatographic Separation (C18 Reversed-Phase UHPLC) Step1->Step2 Step3 3. Electrospray Ionization (ESI+) Generation of [M+H]+ (m/z 141.1) Step2->Step3 Step4 4. Collision-Induced Dissociation (CID) Argon Gas, 15-30 eV Step3->Step4 Step5 5. Product Ion Detection (m/z 124.1, 114.1, 99.1) Step4->Step5

Caption: Step-by-step LC-ESI-MS/MS analytical workflow for aminonitrile profiling.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-confidence identification, utilize the following orthogonal MS protocols. The GC-MS method validates the carbon skeleton via radical loss, while the LC-MS/MS method validates the functional groups via neutral loss.

Protocol A: GC-EI-MS (Structural Skeleton Validation)
  • Sample Preparation: Dissolve 1 mg of the synthesized aminonitrile in 1 mL of LC-MS grade ethyl acetate. (Note: Derivatization is generally unnecessary for highly branched α -aminonitriles due to steric shielding of the amine, which prevents thermal degradation).

  • Injection: Inject 1 µL using a split ratio of 10:1. Maintain the inlet temperature at 250°C.

  • Chromatographic Separation: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in full scan mode (m/z 35–300).

  • Validation Check: Confirm the presence of the m/z 97 base peak. If m/z 55 or 69 is the base peak, isomerization or incorrect starting materials were used.

Protocol B: LC-ESI-MS/MS (Functional Group Validation)
  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase UHPLC column (e.g., 1.7 µm particle size, 2.1 × 50 mm).

  • Mobile Phase Gradient: Solvent A (Water + 0.1% FA) and Solvent B (Acetonitrile + 0.1% FA). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • CID Parameters: Isolate the precursor [M+H]+ at m/z 141.1 in Q1. Use Argon as the collision gas in Q2, ramping collision energy (CE) from 15 eV to 30 eV.

  • Validation Check: Monitor product ions in Q3. The presence of m/z 124.1 ( −NH3​ ) confirms the primary amine, while m/z 114.1 ( −HCN ) confirms the α -nitrile functionality.

References

  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry Source: NC State University Libraries (Pressbooks) URL:[Link]

  • GCMS Section 6.6 - Fragmentation (Stevenson's Rule) Source: Whitman College URL:[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Guide to the Structural Elucidation of 2-amino-2-methylpentanenitrile and Dipropylglycine for Pharmaceutical Research

This guide provides an in-depth structural comparison of 2-amino-2-methylpentanenitrile, an α-aminonitrile, and dipropylglycine (Dpg), an α,α-disubstituted amino acid. Understanding the nuanced differences in their three...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison of 2-amino-2-methylpentanenitrile, an α-aminonitrile, and dipropylglycine (Dpg), an α,α-disubstituted amino acid. Understanding the nuanced differences in their three-dimensional structure, physicochemical properties, and reactivity is paramount for researchers in medicinal chemistry and drug development. While structurally related, their distinct functional groups—a nitrile versus a carboxylic acid—dictate their applications, with the former often serving as a synthetic intermediate and the latter as a powerful tool for modulating peptide structure and function.[1][2]

Molecular Structure Overview

At a glance, both molecules share a central α-carbon bonded to an amino group and two alkyl chains. However, the third and fourth substituents on this critical carbon define their chemical character.

  • 2-amino-2-methylpentanenitrile features a methyl group and a nitrile (-C≡N) group attached to the α-carbon. The nitrile group is linear, highly polar, and acts as a potent electron-withdrawing group.[3]

  • Dipropylglycine (Dpg) , also known as 2-amino-2-propylpentanoic acid, possesses two propyl groups and a carboxylic acid (-COOH) group at the α-carbon.[2][4] This α,α-disubstitution creates significant steric hindrance, which profoundly influences its conformational preferences when incorporated into peptides.[5][6]

Caption: 2D chemical structures of 2-amino-2-methylpentanenitrile and Dipropylglycine.

Comparative Physicochemical Properties

The difference in functional groups leads to distinct physicochemical properties, which are critical for predicting solubility, lipophilicity, and metabolic stability.

Property2-amino-2-methylpentanenitrileDipropylglycine (Dpg)Source
Molecular Formula C₆H₁₂N₂C₈H₁₇NO₂[7]
Molecular Weight 112.17 g/mol 159.22 g/mol [7]
IUPAC Name 2-Amino-2-methylpentanenitrile2-Amino-2-propylpentanoic acid[4][8]
Topological Polar Surface Area 49.8 Ų63.3 Ų[4][7]
XLogP3 (Lipophilicity) 0.5-0.1[4][7]
Hydrogen Bond Donor Count 12[4][7]
Hydrogen Bond Acceptor Count 22[4][7]

Experimental Characterization: Protocols and Insights

A multi-technique approach is essential for the unambiguous structural confirmation of these molecules. The choice of each technique is driven by the specific structural questions we aim to answer.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structural Confirmation Sample Target Molecule (Aminonitrile or Dpg) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR Structure Final Structure Elucidation (Connectivity, Mass, Functional Groups) NMR->Structure MS->Structure IR->Structure

Caption: A generalized workflow for the structural characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing definitive information about the carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR identifies the number of unique carbon atoms. For these molecules, NMR confirms the presence and connectivity of the alkyl chains and distinguishes the unique chemical environments around the α-carbon.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H and O-H protons.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with single lines for each carbon.

  • Data Acquisition: Collect a sufficient number of scans to achieve a good signal-to-noise ratio. Typically 16-64 scans for ¹H and 1024 or more scans for ¹³C are required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

Data Interpretation:

  • 2-amino-2-methylpentanenitrile: Expect a singlet for the α-methyl protons, multiplets for the propyl chain protons, and a broad singlet for the -NH₂ protons.[9] The α-carbon itself would appear as a quaternary carbon signal in the ¹³C NMR spectrum, as would the nitrile carbon (typically >120 ppm).

  • Dipropylglycine: The spectrum will be symmetric, showing one set of signals for the two equivalent propyl chains.[6] A key distinguishing feature is the presence of a very broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton (-COOH), which is absent in the aminonitrile. The α-carbon signal will also be present in the ¹³C spectrum.[6]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, which serve as the primary point of differentiation between our two target molecules. The vibrational frequencies of chemical bonds are highly characteristic.

Experimental Protocol (ATR-FTIR):

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Comparative Data Interpretation:

Functional Group2-amino-2-methylpentanenitrile (Wavenumber, cm⁻¹)Dipropylglycine (Wavenumber, cm⁻¹)Key Difference
N-H Stretch (Amine) ~3300-3400 (two bands for primary amine)~3300-3400Present in both
C-H Stretch (Alkyl) ~2850-2960~2850-2960Present in both
C≡N Stretch (Nitrile) ~2240 (sharp, medium-strong) Absent Definitive for Aminonitrile [9]
C=O Stretch (Carboxyl) Absent ~1700-1725 (strong) Definitive for Dpg
O-H Stretch (Carboxyl) Absent ~2500-3300 (very broad) Definitive for Dpg
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for these polar molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • For 2-amino-2-methylpentanenitrile (C₆H₁₂N₂): Expected m/z = 113.11

    • For Dipropylglycine (C₈H₁₇NO₂): Expected m/z = 160.13

Synthesis, Reactivity, and Applications

The structural differences are directly linked to the synthesis and application of these compounds.

Synthesis_Relationship Strecker Strecker Synthesis (Ketone + NH₃ + HCN) Aminonitrile α-Aminonitrile (2-amino-2-methylpentanenitrile) Strecker->Aminonitrile Hydrolysis Acid/Base Hydrolysis Aminonitrile->Hydrolysis AminoAcid α,α-Disubstituted Amino Acid (e.g., Dipropylglycine) Hydrolysis->AminoAcid Peptide Peptide Synthesis (Amide bond formation) AminoAcid->Peptide ModifiedPeptide Structurally Constrained Peptide Peptide->ModifiedPeptide

Caption: Conceptual relationship between α-aminonitriles and α,α-disubstituted amino acids.

  • 2-amino-2-methylpentanenitrile: As an α-aminonitrile, it is a classic product of the Strecker synthesis. Its primary value lies in its role as a synthetic intermediate.[1][9] The nitrile group can be hydrolyzed to a carboxylic acid, amidated to an amide, or reduced to an amine, making it a versatile building block for more complex molecules, including pharmaceuticals.[1]

  • Dipropylglycine (Dpg): This unnatural amino acid is primarily used in solid-phase peptide synthesis.[5][10] Its significance stems from the steric bulk of the two propyl groups at the α-carbon. When incorporated into a peptide chain, Dpg strongly promotes the formation of helical secondary structures (α-helix or 3₁₀-helix).[5][11] This structural constraint can enhance a peptide's stability against enzymatic degradation and lock it into a specific bioactive conformation, a highly desirable trait in the development of peptide-based therapeutics.[12]

Conclusion

While 2-amino-2-methylpentanenitrile and dipropylglycine share a substituted α-carbon, their structural comparison reveals a tale of two distinct chemical entities. The aminonitrile is a versatile synthetic precursor defined by the reactivity of its nitrile group. In contrast, dipropylglycine is a specialized building block whose sterically demanding structure is exploited to control the conformation of peptides. A thorough characterization using a combination of NMR, IR, and MS is essential to confirm their identity and purity, ensuring their proper application in research and development.

References

  • The Nitrile Advantage: Transforming Medical Research with Pentanenitrile. Ontosight.
  • 2-Amino-2-methylpropanenitrile hydrochloride | 50846-36-1. Benchchem.
  • Dipropylglycine | C8H17NO2 | CID 97817. PubChem - NIH.
  • Di-n-propylglycine. Chem-Impex.
  • 58577-08-5, 2-Amino-2-methylpentanenitrile Formula. ECHEMI.
  • An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. J-Stage.
  • Stereochemical Analysis of Higher α,α-Dialkylglycine Containing Peptides. Characterization of Local Helical Conformations at Dipropylglycine Residues and Observation of a Novel Hydrated Multiple β-Turn Structure in Crystals of a Glycine Rich Peptide. Journal of the American Chemical Society.
  • H-Dpg-OH, Di-n-propylglycine. Advanced ChemTech.
  • Pentanenitrile, 2-amino-2-methyl- - Substance Details. SRS | US EPA.
  • 5-Amino-2-methylpentanenitrile|CAS 10483-15-5. Benchchem.
  • Intracellular Delivery of Plasmid DNA Using Amphipathic Helical Cell-Penetrating Peptides Containing Dipropylglycine. J-Stage.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures?. PubMed.
  • Peptides Containing Dipropylglycine. Part 2. Preparation of Tripeptides and Higher Homo ... PubMed.
  • Conformational studies on peptides having dipropylglycine (Dpg) or 1-aminocycloheptanecarboxylic acid (Ac7 c) within the sequence of l-leucine (Leu) residues. PubMed.

Sources

Validation

A Comparative Guide to Purity Evaluation of 2-Amino-2-propylpentanenitrile Utilizing Certified Reference Standards

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to the key intermediates from which APIs are synthesized. 2-Amino-2-propylpentanenitrile, a crucial building block in various synthetic pathways, is no exception. Its purity profile can directly influence the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical strategy for purity determination is not just a quality control measure; it is a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth technical comparison of analytical methodologies for evaluating the purity of 2-Amino-2-propylpentanenitrile. We will explore the critical role of Certified Reference Standards (CRS) as the benchmark for accuracy and detail orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to construct a comprehensive and self-validating purity assessment. The methodologies described herein are grounded in established principles of analytical chemistry and align with international regulatory expectations for method validation.[1][2][3]

Section 1: The Analytical Challenge & The Gold Standard

Physicochemical Properties and Potential Impurities

2-Amino-2-propylpentanenitrile is a polar, non-chromophoric aminonitrile. Its structure presents analytical challenges: the polar amino group can cause peak tailing on traditional reversed-phase chromatography columns, and its potential non-volatility complicates gas chromatography.[4][5]

The most common route to α-aminonitriles is the Strecker synthesis.[6][7][8] This one-pot reaction, while efficient, can introduce a predictable suite of impurities that must be monitored and controlled. These typically include:

  • Unreacted Starting Materials: Such as the parent ketone (5-nonanone) or aldehyde.

  • Intermediate Imines: Formed during the reaction.

  • Side-Reaction Products: Including potential polymers or hydrolysis products (amides/carboxylic acids).

The Foundational Role of Certified Reference Standards (CRS)

A Certified Reference Standard is a highly characterized material of exceptional purity that serves as the basis for comparison in an analysis. When evaluating a newly synthesized batch of 2-Amino-2-propylpentanenitrile, the CRS provides the "true" value against which the test sample is measured. It is indispensable for validating analytical methods for accuracy, specificity, and quantitation.

In the pharmaceutical industry, analytical method validation is a requirement to ensure reliable and consistent results.[2][9] The International Council for Harmonisation (ICH) provides clear guidelines on the characteristics to be considered during the validation of analytical procedures, such as specificity, accuracy, precision, and linearity.[1][10] The use of a CRS is central to establishing these validation parameters.

Section 2: An Orthogonal Approach to Purity Verification

To build a complete and trustworthy purity profile, relying on a single analytical technique is insufficient. Orthogonal methods, which measure the same attribute using different physicochemical principles, provide a much higher degree of confidence. For 2-Amino-2-propylpentanenitrile, a combination of chromatography and spectroscopy is the most effective strategy.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying non-volatile impurities.

  • Gas Chromatography (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, often requiring derivatization of the analyte.[11][12]

  • Quantitative NMR (qNMR): A primary analytical method that provides a direct measure of the analyte's mass fraction (purity) against a certified internal standard, without requiring a CRS of the analyte itself.[13]

Overall Analytical Workflow

The following workflow demonstrates a logical sequence for the comprehensive purity analysis of a test batch of 2-Amino-2-propylpentanenitrile against its CRS.

G cluster_0 Sample & Standard Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Evaluation & Reporting Sample Test Sample of 2-Amino-2-propylpentanenitrile Prep Prepare solutions of known concentration for both Sample->Prep CRS Certified Reference Standard (CRS) CRS->Prep HPLC HPLC-UV Analysis (Impurity Profile) Prep->HPLC GC GC-MS Analysis (Volatile Impurities) Prep->GC qNMR Quantitative ¹H-NMR (Assay vs. Internal Std) Prep->qNMR Compare Compare HPLC profiles: Test vs. CRS HPLC->Compare Identify Identify impurities by GC-MS GC->Identify Assay Calculate Assay (wt%) from qNMR qNMR->Assay Report Final Purity Report Compare->Report Identify->Report Assay->Report

Caption: Comprehensive workflow for purity analysis.

Section 3: Comparative Data Analysis

The ultimate goal is to compare the test sample directly against the CRS. The following table summarizes hypothetical data from such a comparison, illustrating how orthogonal techniques provide a holistic view of purity.

ParameterMethodCertified Reference Standard (CRS)Test SampleConformance
Purity (Area %) HPLC-UV≥ 99.8%99.6%Pass
Individual Impurity HPLC-UV
Impurity A (RRt 0.85)Not Detected0.08%Pass
Impurity B (RRt 1.20)Not Detected0.15%Fail (Limit: ≤ 0.10%)
Total Impurities HPLC-UV≤ 0.2%0.28%Fail (Limit: ≤ 0.20%)
Identity Confirmation GC-MSMatches Reference SpectrumMatches Reference SpectrumPass
Assay (wt%) qNMR99.9 ± 0.1%99.5 ± 0.2%Pass

This data is illustrative. Acceptance criteria must be set based on the specific process and regulatory requirements.

Section 4: Detailed Experimental Protocols

The trustworthiness of any analysis hinges on a well-described and validated protocol.[1][3]

Protocol 1: HPLC-UV Method for Impurity Profiling

Causality: Due to the polar nature of the amino group, a standard C18 column can yield poor peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides good retention and separation for polar analytes.[4] UV detection is suitable for impurities that contain a chromophore, but for others, a universal detector like Charged Aerosol Detection (CAD) may be necessary.[4][14]

  • Instrumentation: HPLC system with UV or CAD detector.

  • Column: HILIC Column (e.g., silica-based with a polar stationary phase), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.5

  • Gradient: 95% A to 60% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or CAD).

  • Sample Preparation: Accurately weigh and dissolve the test sample and CRS in a 90:10 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject a CRS solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

  • Analysis: Inject the CRS and test sample solutions. Calculate purity based on area percent, and for known impurities, quantify against their respective reference standards if available. If impurity standards are unavailable, their levels can be estimated relative to the main peak, assuming a response factor of 1.0 unless otherwise determined.[9]

Protocol 2: GC-MS Method for Identity and Volatile Impurities

Causality: The amino and potential hydroxyl groups on 2-Amino-2-propylpentanenitrile and its impurities make them non-volatile. Derivatization is required to convert them into volatile species suitable for GC analysis.[11] Silylation, which replaces active protons with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a common and effective technique.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Dry ~1 mg of the sample under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Analysis: Acquire mass spectra in full scan mode (e.g., m/z 40-550). Compare the mass spectrum and retention time of the derivatized main peak in the test sample to that of the derivatized CRS to confirm identity.

Protocol 3: Quantitative ¹H-NMR for Absolute Purity (Assay)

Causality: qNMR is a primary ratio method based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a highly pure, stable internal standard of known concentration, the absolute purity of the analyte can be determined with high precision.[13] A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons, which is essential for accurate quantification.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic acid (certified purity >99.5%). It should have signals that do not overlap with the analyte, be stable, and not reactive.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the 2-Amino-2-propylpentanenitrile sample into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds (or 5-7 times the longest T1 of interest).

    • Number of Scans: 16-32.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the α-protons if sufficiently resolved) and the vinyl proton signal of maleic acid (~6.3 ppm).

  • Calculation: Purity (wt%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the Internal Standard

Conclusion

The rigorous evaluation of 2-amino-2-propylpentanenitrile purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has detailed a robust, multi-faceted strategy that leverages the distinct advantages of HPLC, GC-MS, and qNMR. By employing these orthogonal techniques and grounding the entire process in a direct comparison to a Certified Reference Standard, researchers and drug development professionals can build a high-confidence, scientifically sound, and regulatory-compliant purity profile. This meticulous approach not only validates the quality of the intermediate but also upholds the integrity of the entire drug manufacturing process.

References

  • Validation of Impurity Methods, Part II. (2014). BioPharm International.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Detailed guidelines of Analytical method validation for related substances? (2019). ResearchGate.
  • Analytical method validation: A brief review. (2022). Journal of Pharmaceutical Negative Results.
  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. (2024). Analytical Chemistry. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

  • Spectroscopic Analysis of Nitriles. (n.d.). University of Calgary. Available at: [Link]

  • Detection, Isolation, and 1H NMR Quantitation of the Nitrile Glycoside Sarmentosin from a Bryophyllum pinnatum Hydro-Ethanolic Extract. (2021). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Proton Chemical Shifts in NMR. Part 151. (n.d.). Modgraph. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). PMC. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Available at: [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC. Available at: [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Available at: [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018). Journal of Mass Spectrometry. Available at: [Link]

  • Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate. Available at: [Link]

  • 2-amino-2-ethylbutanenitrile — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). MDPI. Available at: [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society. Available at: [Link]

  • HPLC Separation of Impurities of Aminosugar. (n.d.). SIELC Technologies. Available at: [Link]

  • 2-amino-2-methylpentanenitrile — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Pentanenitrile, 2-amino-2-methyl-. (2023). US EPA. Available at: [Link]

  • Synthesis method of 2-aminoindan or derivatives thereof. (n.d.). Google Patents.

Sources

Safety & Regulatory Compliance

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